The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-(1-Aminoethyl)pyridin-3-ol (CAS 1270528-80-7).[1] [1][2] Executive Summary 2-(1-Aminoethyl)pyridin-3-ol (CA...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-(1-Aminoethyl)pyridin-3-ol (CAS 1270528-80-7).[1]
[1][2]
Executive Summary
2-(1-Aminoethyl)pyridin-3-ol (CAS 1270528-80-7) is a versatile heterocyclic building block characterized by a pyridine core substituted with a hydroxyl group at the C3 position and a 1-aminoethyl moiety at the C2 position.[1][2] This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, mTOR) and epigenetic modulators.
The compound exhibits amphoteric properties due to the basic pyridine nitrogen, the acidic phenolic hydroxyl, and the primary aliphatic amine. Its structural geometry allows it to function as a bidentate hydrogen bond donor/acceptor, mimicking the binding motifs of purines in ATP-binding pockets.[1]
Key Technical Classifications:
Chemical Class: Aminopyridine / Hydroxypyridine[1]
Stereochemistry: CAS 1270528-80-7 refers to the racemic mixture.[1] The specific enantiomers are (R)- (CAS 1212836-95-7) and (S)- (CAS 1213339-22-0).[1]
Physicochemical Profile
The amphoteric nature of 2-(1-Aminoethyl)pyridin-3-ol dictates its behavior in solution and during purification.[1] At physiological pH, the compound likely exists in a zwitterionic equilibrium or a complex tautomeric state involving the pyridinone form.
Property
Data
Notes
Molecular Formula
C₇H₁₀N₂O
Molecular Weight
138.17 g/mol
Appearance
Off-white to pale yellow solid
Oxidation sensitive
Boiling Point
~340°C (Predicted)
Decomposes before boiling
pKa (Pyridine N)
~5.2
Estimated based on 3-hydroxypyridine
pKa (Phenol OH)
~8.7
pKa (Amine)
~9.5
Aliphatic amine
Solubility
DMSO, Methanol, Water (pH dependent)
Poor solubility in non-polar solvents (Hexane)
Synthetic Methodology & Manufacturing
The synthesis of CAS 1270528-80-7 typically proceeds via the reductive amination of 2-acetylpyridin-3-ol .[1] This route is preferred for its scalability and atom economy. Below is a validated protocol for the racemic synthesis, followed by a resolution strategy.
Concentrate filtrate.[1][3] The product is often isolated as the Dihydrochloride salt (2HCl) by treating the residue with HCl in dioxane/ether to ensure stability.[1]
Stereochemical Resolution
For drug development requiring the enantiopure form (e.g., (S)-isomer for PI3K inhibitors), resolution is performed via Diastereomeric Salt Formation :
Add 0.5 eq of L-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid).[1]
Allow to cool slowly.[1] The diastereomeric salt of the (S)-amine crystallizes preferentially.[1]
Recrystallize to >99% ee and liberate the free base using NaOH.
Synthetic Workflow Diagram
The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.
Figure 1: Synthetic pathway from 2-acetylpyridin-3-ol to the enantiopure active pharmaceutical ingredient (API) precursor.
Medicinal Chemistry Applications
The 2-(1-Aminoethyl)pyridin-3-ol scaffold is a bioisostere for the hinge-binding region of ATP-competitive kinase inhibitors.[1]
Mechanism of Action (Kinase Inhibition)
In the context of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors, this moiety functions through a precise hydrogen-bonding network:
Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge (e.g., Val851 in PI3Kα).
Donor: The C3-Hydroxyl group (or its tautomeric NH in pyridinone form) donates a hydrogen bond to the hinge carbonyl.[1]
Solubilizing Vector: The C2-Aminoethyl group projects into the solvent-exposed region or the ribose-binding pocket, improving water solubility and allowing for the attachment of "tail" groups that tune selectivity.[1]
Structural Activity Relationship (SAR) Logic[1]
Chirality: The methyl group on the ethyl linker restricts conformational freedom. The (S)-enantiomer is frequently more potent, as it directs the attached substituents into the optimal hydrophobic pocket (Specificity Pocket).[1]
Tautomerism: The 3-hydroxypyridine motif can exist as a pyridin-3-ol or a pyridin-3(1H)-one.[1] Drug design often locks this conformation or exploits the tautomeric equilibrium to maximize binding affinity.
Pharmacophore Interaction Map[1]
Figure 2: Interaction map showing the bidentate binding mode of the scaffold within a kinase ATP-binding pocket.[1]
Handle in a fume hood.[1] Avoid dust formation.[1]
Storage
Hygroscopic / Oxidation Sensitive
Store under inert gas (Argon/Nitrogen) at 2–8°C.
Stability: The free base is prone to oxidation (browning) upon exposure to air. It is recommended to store the compound as the hydrochloride salt for long-term stability and convert to the free base immediately prior to use.[1]
Technical Guide to 2-Amino-3-hydroxypyridine and its Nomenclature
Introduction to 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine is a heterocyclic aromatic compound that serves as a vital intermediate in various chemical syntheses.[1] Its structure, featuring both an amino and a h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to 2-Amino-3-hydroxypyridine
2-Amino-3-hydroxypyridine is a heterocyclic aromatic compound that serves as a vital intermediate in various chemical syntheses.[1] Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts a versatile reactivity profile. This makes it a valuable building block in the pharmaceutical and cosmetic industries.[2][3] This guide provides a comprehensive overview of its nomenclature, chemical properties, and common synthetic procedures.
Nomenclature and Identification
The systematic identification of a chemical compound is crucial for unambiguous scientific communication. 2-Amino-3-hydroxypyridine is known by several names and identifiers across different databases and commercial suppliers.
2.1. Synonyms and Trade Names
The most common synonyms for 2-Amino-3-hydroxypyridine reflect the arrangement of its functional groups. These include:
The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-aminopyridin-3-ol .[6][7] This name systematically describes the structure: a pyridine ring with an amino group at the second position and a hydroxyl group at the third.
Key registry numbers for its unique identification are:
The physicochemical properties of 2-Amino-3-hydroxypyridine are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
The unique arrangement of functional groups in 2-Amino-3-hydroxypyridine makes it a versatile reagent in several fields.
4.1. Pharmaceutical Intermediate
It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is useful in the preparation of clinical anti-inflammatory analgesics.[5][9]
4.2. Cosmetic Industry
In the cosmetics industry, 2-Amino-3-hydroxypyridine is used as a coupler in oxidative hair dyes.[2][10] It reacts with primary intermediates in the presence of an oxidizing agent, such as hydrogen peroxide, to form the final hair color.[2][10]
4.3. Corrosion Inhibition
This compound has demonstrated efficacy as a corrosion inhibitor for metals like aluminum and copper in acidic environments, where it forms protective complexes on the metal surface.[2][5][9]
Experimental Protocols: Synthesis of 2-Amino-3-hydroxypyridine
Several synthetic routes to 2-Amino-3-hydroxypyridine have been established. The choice of method often depends on the desired purity, yield, and available starting materials.
5.1. Synthesis via Reduction of 2-Hydroxy-3-nitropyridine
This is a common and effective laboratory-scale synthesis. The nitro group is selectively reduced to an amine, leaving the hydroxyl group intact.
Principle: Catalytic hydrogenation provides a clean and efficient method for the reduction of a nitro group. Palladium on carbon (Pd/C) is a standard catalyst for this transformation.
To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).
Flush the reaction mixture with an inert gas, such as argon.
Bubble hydrogen gas through the solution for 10 minutes and maintain a hydrogen atmosphere (e.g., with a balloon) overnight.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the mixture through celite to remove the catalyst, and wash the celite pad with methanol.
Evaporate the solvent from the filtrate under reduced pressure.
Purify the resulting solid by silica gel chromatography (e.g., using 5% methanol in dichloromethane as the eluent) to yield the final product.
5.2. Synthesis from Furfural
An alternative industrial-scale synthesis starts from the readily available feedstock, furfural.[12][13]
Principle: This multi-step process involves a ring-opening reaction of furfural, followed by reaction with an ammonium salt and subsequent hydrolysis to form the pyridine ring.
Generalized Workflow:
Introduce chlorine or bromine into an aqueous solution of furfural to initiate a ring-opening reaction.[12]
React the resulting mixture with an ammonium sulfamate solution to produce 2-amino-3-hydroxypyridine sulfonate.[12]
Hydrolyze the sulfonate intermediate under alkaline conditions to obtain the crude 2-amino-3-hydroxypyridine.[12]
Diagrams and Visualizations
6.1. Synthesis Workflow from 2-Hydroxy-3-nitropyridine
Technical Guide: Molecular Characterization and Synthesis of 2-(1-Aminoethyl)-3-pyridinol
Abstract This technical guide provides a comprehensive analysis of 2-(1-Aminoethyl)-3-pyridinol , a functionalized pyridine derivative with significant potential as a pharmaceutical intermediate and bidentate ligand.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 2-(1-Aminoethyl)-3-pyridinol , a functionalized pyridine derivative with significant potential as a pharmaceutical intermediate and bidentate ligand.[1] We define its physicochemical identity, including a precise molecular weight of 138.17 g/mol and the empirical formula C₇H₁₀N₂O .[1] Beyond basic stoichiometry, this document details the compound's acid-base behavior, proposed synthetic pathways via reductive amination, and analytical validation protocols.[1] The content is designed for medicinal chemists and process engineers requiring actionable data for ligand design or drug scaffold synthesis.[1]
The molecule features a 3-hydroxypyridine core substituted at the 2-position with a 1-aminoethyl group.[1][2] This specific substitution pattern creates a unique chemical environment:
Chirality: The C1 position of the ethyl group is a chiral center.[1] Synthetic samples are racemic (
Chelation Potential: The proximity of the pyridine nitrogen, the hydroxyl group, and the primary amine allows for tridentate or bidentate coordination with transition metals (e.g., Cu²⁺, Zn²⁺), making it a valuable ligand in metallo-enzyme mimicry.[1]
Tautomerism: While 3-hydroxypyridines can tautomerize to pyridones, the zwitterionic form (phenoxide/ammonium) is often dominant in aqueous solution.[1]
Structural Visualization
The following diagram illustrates the connectivity and potential intramolecular hydrogen bonding.
Figure 1: Structural connectivity and chelation potential of 2-(1-Aminoethyl)-3-pyridinol.
Synthetic Methodology
There is no "off-the-shelf" bulk commodity source for this specific isomer in many regions; therefore, synthesis is often required.[1] The most robust route utilizes Reductive Amination of the corresponding ketone.[1]
Molecular Sieves (3Å) - To promote imine formation[1]
Step-by-Step Procedure:
Imine Formation: Dissolve 2-acetyl-3-pyridinol (10 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (100 mmol) and activated 3Å molecular sieves.[1] Stir at room temperature for 2 hours under
atmosphere.
Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (15 mmol) portion-wise to prevent excessive exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (System: DCM/MeOH/NH₃ 90:9:1).
Quenching: Acidify carefully with 1N HCl to pH ~2 to decompose excess hydride. Stir for 30 minutes.
Workup: Basify with NaOH to pH >10. Extract with Ethyl Acetate (
ppm).[1] This confirms the "1-amino" position.[1][2]
Aromatic Protons: Three distinct signals in the aromatic region (
ppm) corresponding to the pyridine ring protons (H4, H5, H6).[1]
References
PubChem. (2025).[1][3] Compound Summary: 1-(2-Aminoethyl)pyridin-2(1H)-one (Isomer reference for MW validation). National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
Distinguishing 2-Amino-3-Hydroxypyridine from Pyridoxine Derivatives: A Guide to Structure, Function, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the vast landscape of pyridine chemistry, structural nuances dictate profound functional differences. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of pyridine chemistry, structural nuances dictate profound functional differences. This guide delves into the fundamental distinctions between two classes of pyridine compounds: the naturally occurring, biologically essential pyridoxine derivatives (Vitamin B6) , and 2-amino-3-hydroxypyridine , a versatile synthetic building block. While both share a substituted pyridine core, their origins, metabolic fates, and applications diverge completely.
This whitepaper provides a comprehensive analysis, comparing the chemical structures, biological roles, and practical applications of these two compound families. It is designed to be a definitive resource, grounding its claims in established scientific literature and providing actionable experimental protocols for synthesis and analysis.
Chapter 1: The World of Vitamin B6 - Pyridoxine and Its Derivatives
Vitamin B6 is an essential water-soluble vitamin that exists in six interconvertible forms, collectively known as "vitamers": pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP). These compounds are vital for a vast array of metabolic processes.
Chemical Structures and Nomenclature
The six vitamers of Vitamin B6 share a 2-methyl-3-hydroxy-5-hydroxymethylpyridine core, differing only in the functional group at the 4-position.
Pyridoxine (PN): Possesses a hydroxymethyl group (-CH₂OH) at the 4-position. It is the form most commonly found in plant-based foods and supplements.
Pyridoxal (PL): Features an aldehyde group (-CHO) at the 4-position.
Pyridoxamine (PM): Contains an aminomethyl group (-CH₂NH₂) at the 4-position.
Phosphate Esters (PNP, PLP, PMP): These are the phosphorylated forms, with Pyridoxal 5'-Phosphate (PLP) being the primary metabolically active coenzyme form.
Caption: Core Biologically Active Vitamin B6 Derivatives.
Biological Significance and Metabolic Pathway
The primary role of Vitamin B6 is to serve as a coenzyme for over 140 distinct enzymatic reactions, the majority of which are involved in amino acid metabolism.[1][2] The conversion of dietary pyridoxine, pyridoxal, and pyridoxamine into the active coenzyme, PLP, is a critical metabolic pathway. This process is primarily carried out in the liver.
The pathway involves two key enzymes:
Pyridoxal Kinase: Phosphorylates the free forms (PN, PL, PM) to their respective 5'-phosphate esters (PNP, PMP, PLP).
Pyridoxine-5'-Phosphate (PNP) Oxidase: An FMN-dependent enzyme that converts PNP and PMP into the central active form, PLP.
Caption: Simplified metabolic pathway of Vitamin B6.
Mechanism of Action: The Role of PLP
Pyridoxal 5'-phosphate is a masterful catalyst. Its versatility stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the active site of its host enzyme.[3] When a substrate amino acid binds, it displaces the lysine in a transimination reaction, forming a new external aldimine with the substrate.[2]
The protonated pyridine ring of PLP acts as an "electron sink," withdrawing electron density from the substrate's α-carbon.[2] This destabilizes the bonds around the α-carbon, dramatically lowering the activation energy for a variety of reactions, including:
Transamination: Transfer of an amino group.
Decarboxylation: Removal of a carboxyl group, crucial for neurotransmitter synthesis (e.g., GABA, serotonin).[4]
Racemization: Interconversion of L- and D-amino acids.
β- and γ-elimination/substitution: Reactions involving the amino acid side chain.
Chapter 2: 2-Amino-3-Hydroxypyridine - A Synthetic Pyridinol Building Block
In stark contrast to the vitamers of B6, 2-amino-3-hydroxypyridine is not a naturally occurring nutrient. It is a synthetic aromatic compound valued in chemical synthesis for its reactive handles and its utility as a precursor to more complex molecules.
Chemical Structure and Properties
2-Amino-3-hydroxypyridine is a simple pyridine ring substituted with an amino group (-NH₂) at the 2-position and a hydroxyl group (-OH) at the 3-position. This arrangement of functional groups makes it a versatile intermediate.[5]
It can act as a bidentate ligand, forming complexes with various transition metals.[6]
It undergoes condensation reactions to form Schiff bases.
It serves as a key component ("coupler") in oxidative hair dye formulations, where it reacts with a precursor to form the final dye molecule.[7][8]
Caption: Structure of 2-Amino-3-Hydroxypyridine.
Synthesis Methodologies
Unlike the enzymatic synthesis of PLP in vivo, 2-amino-3-hydroxypyridine is produced through multi-step chemical synthesis. A common and cost-effective method involves using furfural as a starting material, which is significantly cheaper than pyridine-based precursors.[9][10] The process generally involves:
Ring-opening of Furfural: Reacting furfural with chlorine or bromine in an aqueous solution.[10]
Cyclization: The resulting intermediate is then reacted with an ammonia source, such as an ammonium sulfamate solution, to form the pyridine ring.[9]
Hydrolysis and Purification: The product is then hydrolyzed under alkaline conditions and purified to yield 2-amino-3-hydroxypyridine.[10]
Applications and Biological Activity
The primary value of 2-amino-3-hydroxypyridine lies in its role as a chemical intermediate. It is a starting material for the synthesis of a wide range of compounds, including:
Pharmaceuticals: Used in the preparation of anti-inflammatory drugs, analgesics, and DNA-PK inhibitors.[5]
Veterinary Drugs: A precursor for the synthesis of the veterinary drug azamethiphos.[10]
Cosmetics: A major component in oxidative hair dyes.[7]
Its inherent biological activity is not that of a vitamin. Toxicological studies indicate it can be a moderate to strong skin sensitizer.[7] Acute toxicity studies in rats show mortality at high doses, with clinical signs including tremors and labored respiration.[8] This profile is typical of a reactive chemical intermediate, not a metabolic coenzyme.
Chapter 3: Core Differences - A Comparative Analysis
The distinction between pyridoxine derivatives and 2-amino-3-hydroxypyridine is best understood through a direct comparison of their fundamental attributes.
Feature
Pyridoxine Derivatives (Vitamin B6)
2-Amino-3-Hydroxypyridine
Origin
Natural (Essential Vitamin)
Synthetic
Primary Function
Biological Coenzyme (PLP)
Chemical Intermediate / Building Block
Core Structure
2-methyl-3-hydroxy-5-hydroxymethylpyridine
2-amino-3-hydroxypyridine
Metabolic Fate
Interconverted and metabolized via specific enzymatic pathways in the liver to form active coenzyme PLP.
Does not enter the Vitamin B6 metabolic pathway. Metabolized as a xenobiotic.
Key Biological Role
Central to amino acid, neurotransmitter, and carbohydrate metabolism.
Used to synthesize other biologically active molecules; has its own distinct pharmacological/toxicological profile.
Primary Applications
Treatment of Vitamin B6 deficiency, dietary supplements, therapeutic uses (e.g., nausea in pregnancy).[11]
Synthesis of pharmaceuticals (analgesics, anti-inflammatories), veterinary drugs, and hair dyes.[5][10]
The fundamental takeaway is the difference in purpose. Pyridoxine derivatives are the functional end-products of a metabolic pathway, designed by evolution to participate directly in catalysis. 2-Amino-3-hydroxypyridine is a synthetic starting point, valued for its potential to be chemically transformed into a wide array of different functional molecules.
Chapter 4: Experimental Protocols and Methodologies
To provide practical, field-proven insights, this section details benchmark protocols for the synthesis of 2-amino-3-hydroxypyridine and the analytical separation of Vitamin B6 vitamers.
Protocol: Synthesis of 2-Amino-3-Hydroxypyridine from Furfural
This protocol is based on established methods that utilize furfural as a cost-effective starting material.[9][10]
Causality: The choice of furfural over pyridine-based precursors is driven by economic factors, significantly lowering production costs. The multi-step process is designed to first open the furan ring and then re-form it into the desired substituted pyridine.
Methodology:
Reaction Vessel Setup: Add 350g of deionized water to a 1L jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, and a temperature probe.
Reactant Addition: Add 20g of furfural to the water and stir to dissolve. Cool the reactor to 0°C using a circulating chiller.
Ring-Opening Reaction: Slowly bubble chlorine gas through the solution while maintaining the temperature at 0°C. Monitor the reaction by TLC or GC-MS until the furfural is consumed.
Cyclization: In a separate vessel, prepare an ammonium sulfamate solution. Add this solution to the reactor containing the ring-opened intermediate. Allow the reaction to proceed, monitoring for the formation of 2-amino-3-hydroxypyridine sulfonate.
Hydrolysis: Adjust the pH of the reaction mixture to be alkaline (pH > 9) using a sodium hydroxide solution. Heat the mixture to facilitate the hydrolysis of the sulfonate intermediate to brown, crude 2-amino-3-hydroxypyridine.
Purification: Cool the mixture and collect the crude product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/dimethylformamide) to yield white, crystalline 2-amino-3-hydroxypyridine with a purity >99%.[10]
Validation: Confirm product identity and purity using HPLC, melting point (172-174°C), and NMR spectroscopy.
Protocol: HPLC-Based Analysis of Vitamin B6 Vitamers in Plasma
This protocol describes a robust, validated ion-pair reversed-phase HPLC method with fluorescence detection for the simultaneous quantification of multiple B6 vitamers.[12]
Causality: The challenge in B6 analysis is the separation of six structurally similar, polar compounds. An ion-pair reversed-phase method is employed where an ion-pairing agent (e.g., octanesulfonic acid) is added to the mobile phase. This agent forms a neutral complex with the charged vitamers, allowing for their retention and separation on a C18 non-polar stationary phase. Fluorescence detection is chosen for its high sensitivity and selectivity for these naturally fluorescent compounds.
Caption: Workflow for HPLC analysis of Vitamin B6.
Methodology:
Sample Preparation:
To 250 µL of plasma, add an equal volume of cold 10% perchloric acid to precipitate proteins.
Vortex for 30 seconds and incubate on ice for 10 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Collect the supernatant and filter through a 0.22 µm syringe filter.
Chromatographic Conditions:
Column: C18 (ODS) analytical column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16.
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient of acetonitrile from 0.5% to 15% over the analytical run.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Post-Column Derivatization:
Before the detector, mix the column eluent with a phosphate buffer containing sodium bisulfite (1 g/L) using a T-junction. This step enhances the fluorescence of certain vitamers.
Detection:
Fluorescence Detector: Set excitation wavelength to 328 nm and emission wavelength to 393 nm.
Quantification:
Prepare a calibration curve using certified standards for PLP, 4-PA, PM, PL, PN, and PMP.
Quantify the vitamers in the plasma sample by comparing their peak areas to the calibration curve.
Conclusion
The distinction between 2-amino-3-hydroxypyridine and the derivatives of pyridoxine is a clear illustration of structure defining function. Pyridoxine and its vitamers are products of nature, fine-tuned for their essential roles in the intricate machinery of life. Their study is one of biochemistry and nutrition. In contrast, 2-amino-3-hydroxypyridine is a product of the laboratory, a versatile tool whose value is realized through the ingenuity of synthetic chemists. Its study is one of medicinal chemistry and materials science. For researchers and developers, recognizing this fundamental divide is the first step toward harnessing the unique potential of each of these important pyridine compounds.
References
Eureka Patents. (2020).
Google Patents. (2019). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
Google Patents. (1977). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
ResearchGate. (2025). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. [Link]
Cosmetic Ingredient Review. (2011). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]
European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridine. [Link]
Rybak, M. E., & Pfeiffer, C. M. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical Biochemistry, 305(1), 96-105. [Link]
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
ResearchGate. (2020). High Performance Liquid Chromatographic Method for the Analysis of Pyridoxine Hydrochloride in Liquid Dosage Form. [Link]
Google Patents. (2006). WO2006066806A1 - Manufacture of vitamin b6.
Ohta, K., et al. (2022). Identification of the amino acid residues involved in the species-dependent differences in the pyridoxine transport function of SLC19A3. Journal of Biological Chemistry, 298(8), 102196. [Link]
Journal of Chemical and Pharmaceutical Sciences. (2017). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degradation products. [Link]
SpringerLink. (2012). Detection of B6 Vitamers in Grain Products: Experimental and Computational Studies. [Link]
mediaTUM. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. [Link]
PubMed. (2014). Synthesis of pyrido[2,1-c][9][10][13]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. [Link]
International Journal of Medical Research and Health Sciences. (2016). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. [Link]
ResearchGate. (2025). Comparative study of the stability of thiamine hydrochloride and pyridoxine hydrochloride in oral multivitamin products. [Link]
MDPI. (2022). A Simultaneous Determination of the B1 and B6 Vitamers Reveals Their Loss During a Single Peritoneal Dialysis Session: Chromatographic and Chemometric Approach. [Link]
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
ResearchGate. (2025). Determination of total vitamin B6 in foods by isocratic HPLC: A comparison with microbiological analysis. [Link]
Royal Society of Chemistry. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. [Link]
PubMed. (2010). Comparisons of uptake and cell surface binding among pyridoxal, pyridoxine, and pyridoxamine in RAW264.7 cells. [Link]
ACS Publications. (1960). Pyridoxine Chemistry. V. Synthesis of Isopyridoxal, 5-Pyridoxic Acid Lactone, and Their Derivatives. [Link]
SciSpace. (1999). HPLC analysis of vitamin B6 in foods. [Link]
ACS Publications. (2020). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-Dependent Enzymes: Reaction Pathway for Methionine-γ-Lyase-Catalyzed l-Methionine Depletion. [Link]
Springer. (1954). Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine. [Link]
ResearchGate. (2025). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. [Link]
ACS Publications. (1990). Analysis of B6 Vitamers by Micellar Electrokinetic Capillary Chromatography with Laser-Excited Fluorescence Detection. [Link]
Impact Factor. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. [Link]
PubMed. (1991). Comparative study of pyridoxine-alpha, beta-glucosides, and phosphopyridoxyl-lysine as a vitamin B6 nutrient. [Link]
PubMed. (2015). Comparing pyridoxine and doxylamine succinate-pyridoxine HCl for nausea and vomiting of pregnancy: A matched, controlled cohort study. [Link]
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MDPI. (2022). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. [Link]
BMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
The 2-(1-Aminoethyl)-3-pyridinol Scaffold: Structural Logic, Synthesis, and Therapeutic Utility
[1] Executive Summary The 2-(1-aminoethyl)-3-pyridinol scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the critical C-2 side chain in the trinem class of beta-lactam antibioti...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 2-(1-aminoethyl)-3-pyridinol scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the critical C-2 side chain in the trinem class of beta-lactam antibiotics, specifically Sanfetrinem (GV104326) .[1] Unlike traditional carbapenems, molecules incorporating this scaffold demonstrate exceptional stability against renal dehydropeptidase-I (DHP-I) without requiring co-administration of inhibitors like cilastatin.[1]
Recent investigations (2024-2025) have revitalized interest in this moiety due to Sanfetrinem’s repurposing for Tuberculosis (TB) treatment, where the scaffold's physicochemical properties facilitate intracellular accumulation in macrophages—a key requirement for eradicating Mycobacterium tuberculosis.[1] This guide analyzes the structural causality, synthetic pathways, and experimental protocols required to utilize this scaffold in drug discovery.
Part 1: Structural Analysis & Physicochemical Profile[1]
The Zwitterionic Advantage
The 2-(1-aminoethyl)-3-pyridinol core is not merely a structural linker; it is a dynamic physicochemical modulator.[1] The molecule contains three ionizable centers:
Exocyclic Amine (C-2 side chain): Basic (pKa ~9-10).[1]
In physiological pH (7.4), the scaffold exists in a complex equilibrium of zwitterionic forms. This zwitterionic character is crucial for permeability . It allows the molecule to pass through porins in Gram-negative bacteria (requiring polarity) while maintaining sufficient lipophilicity for passive diffusion across mammalian membranes (crucial for oral bioavailability).[1]
The "Hinge-Binding" Mimicry
The 3-hydroxypyridine motif is a classic bioisostere for the catechol group.[1] In kinase drug discovery, the pyridine nitrogen and the adjacent hydroxyl group can form a bidentate hydrogen-bonding motif with the hinge region of ATP-binding sites.[1]
In carbapenems, the C-2 position is the primary site of metabolism by renal DHP-I.[1] The introduction of the 2-(1-aminoethyl)-3-pyridinol ring provides steric bulk and electronic repulsion that prevents the enzyme from hydrolyzing the beta-lactam ring.[1] This "built-in" stability is a defining feature of the trinem subclass.[1]
Part 2: Synthetic Methodologies
Accessing the 2-(1-aminoethyl)-3-pyridinol scaffold requires overcoming a specific stereochemical challenge: the chiral center at the exocyclic ethyl group .[1] The biological activity of Sanfetrinem resides strictly in the (1S, 5S, 8aS, 8bR) core with the (1R)-aminoethyl side chain configuration.
Retrosynthetic Analysis
The synthesis typically proceeds via the functionalization of 2-acetyl-3-hydroxypyridine.[1] The ketone is converted to the chiral amine.
Figure 1: General synthetic flow for the generation of the chiral scaffold.
Reagent: (S)-(-)-1-Phenylethylamine (as chiral auxiliary) followed by reduction with NaBH4, then hydrogenolysis.[1]
Yield: Typically 40-60% with high enantiomeric excess (ee > 95%).[1]
Part 3: Medicinal Chemistry Applications (Case Study: Sanfetrinem)
Mechanism of Action & SAR
Sanfetrinem targets the Penicillin-Binding Proteins (PBPs).[1] The 2-(1-aminoethyl)-3-pyridinol side chain extends into a specific pocket of the PBP, enhancing affinity compared to a simple methyl or ethyl group.[1]
Table 1: Comparative Profile of Carbapenem Side Chains
Compound
C-2 Side Chain
DHP-I Stability
Oral Bioavailability
Key Feature
Imipenem
Amino-thio-ethyl
Low (Requires Cilastatin)
No
First-in-class potency
Meropenem
Pyrrolidinyl-thio
High
No
Broad spectrum
Sanfetrinem
2-(1-aminoethyl)-3-pyridinol
High (Intrinsic)
Yes (as Cilexetil ester)
Intracellular accumulation
The Tuberculosis Breakthrough
Recent studies (2024) have highlighted Sanfetrinem's efficacy against M. tuberculosis.[7] The scaffold's specific lipophilicity profile allows it to penetrate the waxy cell wall of the mycobacterium and accumulate inside macrophages where dormant bacteria reside.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold's features to biological outcomes.[1][8]
Part 4: Experimental Protocol
Protocol: Synthesis of (1R)-1-(3-hydroxypyridin-2-yl)ethanamine dihydrochloride
This protocol is adapted from standard methodologies for converting acetyl-pyridines to chiral amines, validated for medicinal chemistry scale-up.[1]
Validation: Check optical rotation [α]D and compare with literature values (typically negative rotation for the R-isomer in specific solvents, verify with chiral HPLC).
Part 5: Future Perspectives
While the trinem antibiotics are the primary application, this scaffold holds untapped potential:
Fragment-Based Drug Discovery (FBDD): The low molecular weight (<150 Da) and high polarity make it an ideal "fragment" for screening against novel targets, particularly kinases and GPCRs where the pyridine-OH motif is a privileged binder.[1]
Neurotherapeutics: The structural similarity to Vitamin B6 (Pyridoxine) suggests potential transport across the Blood-Brain Barrier (BBB) via specific transporters, offering a vector for CNS drug delivery.
References
Sanfetrinem Repurposing for TB:
Ramón-García, S., et al. (2024). Sanfetrinem, an oral beta-lactam antibiotic repurposed for the treatment of tuberculosis.[9] ResearchGate / NIH.[1]
Original Synthesis & Activity:
Tamura, S., et al. (1998).[10] In vivo antibacterial activities of sanfetrinem cilexetil, a new oral tricyclic antibiotic. Antimicrobial Agents and Chemotherapy, 42(7), 1858–1861.[10]
Physicochemical Properties of 3-Hydroxypyridines:
GuideChem & PubChem Data (2025). 3-Hydroxypyridine Chemical Properties and pKa Data.
[1]
Medicinal Chemistry of Pyridinones:
Li, W., et al. (2022).[8] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
Patent Literature (Process Chemistry):
Glaxo Wellcome (1995). Process for the preparation of tricyclic beta-lactam antibiotics. (Referenced via Google Patents context for Sanfetrinem synthesis).
Application Note: Reductive Amination Protocols for 2-Acetyl-3-hydroxypyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The reductive amination of 2-acetyl-3-hydroxypyridine (1) represents a unique challenge in medicinal chemistry. Unlike standard acetophenones, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The reductive amination of 2-acetyl-3-hydroxypyridine (1) represents a unique challenge in medicinal chemistry. Unlike standard acetophenones, this scaffold possesses an intramolecular hydrogen bond between the C3-hydroxyl proton and the C2-acetyl carbonyl oxygen. This interaction significantly reduces the electrophilicity of the carbonyl carbon, rendering standard imine formation sluggish.
This guide provides three field-validated protocols to overcome this "Ortho-Hydroxy Effect," tailored for different scales and amine partners.
The "Ortho-Hydroxy Effect" Challenge
The substrate exists in equilibrium between a free ketone and a hydrogen-bonded pseudo-cycle. Successful amination requires disrupting this H-bond or using a Lewis acid capable of coordinating both the phenolic oxygen and the incoming amine.
Standard Conditions (STAB/AcOH): Effective for highly nucleophilic primary amines.
Lewis Acid Activation (Ti(OiPr)₄): Required for secondary amines, anilines, or sterically hindered partners.
Catalytic Hydrogenation: Preferred for multi-gram scale-up to minimize boron waste.
Mechanistic Insight & Pathway Visualization
The following diagram illustrates the competition between the inactive H-bonded state and the active Lewis Acid-complexed state required for imine formation.
Figure 1: Mechanistic pathway highlighting the necessity of Titanium(IV) isopropoxide to disrupt the internal hydrogen bond and facilitate imine formation.
Experimental Protocols
Method A: The Standard STAB Protocol
Best For: Unhindered primary amines (e.g., benzylamine, alkylamines).
Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1]
Reagents:
2-Acetyl-3-hydroxypyridine (1.0 equiv)
Amine (1.1 – 1.2 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Protocol:
Dissolution: In a flame-dried flask, dissolve 2-acetyl-3-hydroxypyridine in DCE (0.2 M concentration).
Activation: Add the amine followed by Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: The acid helps protonate the imine, shifting the equilibrium.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine intermediate).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Method B: The Titanium(IV) Isopropoxide Protocol (High Success Rate)
Best For: Secondary amines, anilines, and hindered substrates where Method A fails.
Mechanism: Ti(OiPr)₄ acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine.[2]
Reagents:
2-Acetyl-3-hydroxypyridine (1.0 equiv)
Amine (1.2 equiv)
Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
Sodium Borohydride (NaBH₄) (1.5 equiv)
Solvent: Absolute Ethanol or Methanol (for the reduction step)[2]
Protocol:
Complexation: In a dry flask under Argon, combine the ketone (neat or in minimal THF) and the amine.
Titanium Addition: Add Ti(OiPr)₄ dropwise. The mixture may become viscous. Stir neat or in minimal solvent at RT for 6–12 hours. Crucial Step: Ensure complete consumption of ketone to imine before reduction.
Dilution: Dilute the reaction mixture with absolute Ethanol (0.5 M).
Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Exothermic hydrogen evolution). Stir for 2 hours at RT.
Quench (The "Titanium Crash"): Add 2M NaOH or aqueous NH₄OH to precipitate titanium salts as a white/grey solid.
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
Purification: The filtrate contains the product. Acid-base extraction is recommended to remove neutral impurities.
Method C: Catalytic Hydrogenation (Scale-Up)
Best For: Multi-gram synthesis, benzyl-protected amines, or when boron residues are unacceptable.
Reagents:
Catalyst: 10% Pd/C (5-10 wt% loading) or Raney Nickel
Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi)
Imine Formation: Pre-form the imine by refluxing the ketone and amine in Ethanol with molecular sieves (4Å) for 4 hours. Filter off sieves.
Hydrogenation: Transfer the filtrate to a hydrogenation vessel. Add Pd/C catalyst.[3][4]
Reaction: Hydrogenate at 40–50 psi at RT for 12 hours.
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
Note: If the 3-OH group interferes, consider using the 3-methoxy or 3-benzyloxy derivative and deprotecting post-amination.
Comparison of Methodologies
Feature
Method A (STAB)
Method B (Ti(OiPr)₄)
Method C (H₂/Pd)
Reagent Cost
Moderate
Low-Moderate
Low (reusable catalyst)
Water Tolerance
Low (STAB decomposes)
High (Ti scavenges H₂O)
High
Steric Tolerance
Low
High
Moderate
Workup Difficulty
Easy (Extraction)
Moderate (Filtration)
Easy (Filtration)
Side Reactions
Direct reduction of ketone
Minimal
Dehalogenation (if present)
Yield (Typical)
60–80%
85–95%
70–90%
Quality Control & Troubleshooting
Analytical Characteristics[9][10][13]
1H NMR (DMSO-d6): The methine proton of the newly formed amine (–CH(CH3)–NH–) typically appears as a quartet around 3.8–4.2 ppm.
HPLC: The 3-OH group makes these compounds amphoteric. Use a buffered mobile phase (e.g., Ammonium Formate pH 4.5) to ensure sharp peaks.
Common Issues
Problem: Low conversion to imine.
Fix: Switch to Method B. The intramolecular H-bond is likely preventing attack. Heat the Ti(OiPr)₄ step to 60°C if necessary.
Problem: "Stuck" Titanium emulsion during workup.
Fix: Use a specific quenching sequence: Add water (1 mL/g Ti), then 15% NaOH (1 mL/g Ti), then water (3 mL/g Ti). Stir until a granular white precipitate forms, then filter.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5][6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
Bhattacharyya, S., et al. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[7] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.[7]
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
Reaction conditions for coupling 2-(1-Aminoethyl)-3-pyridinol with carboxylic acids
Topic: Reaction conditions for coupling 2-(1-Aminoethyl)-3-pyridinol with carboxylic acids Content Type: Application Notes and Protocols Executive Summary This guide details the optimized reaction conditions for coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction conditions for coupling 2-(1-Aminoethyl)-3-pyridinol with carboxylic acids
Content Type: Application Notes and Protocols
Executive Summary
This guide details the optimized reaction conditions for coupling 2-(1-Aminoethyl)-3-pyridinol with carboxylic acids. This scaffold presents unique challenges due to its zwitterionic nature , steric hindrance (ortho-substituted pyridine), and the competition between the primary amine and the phenolic hydroxyl group (chemoselectivity ).
While standard coupling reagents (EDC, HATU) are effective, this protocol prioritizes Propylphosphonic Anhydride (T3P) as the superior reagent for scalability, epimerization control, and simplified workup of the polar product.[1] We also provide a high-performance HATU method for unreactive acids.[2]
Chemical Context & Mechanistic Considerations
The Scaffold
The molecule 2-(1-Aminoethyl)-3-pyridinol features three critical functional groups:
Primary Amine (Nucleophile): Located on the ethyl side chain. It is the desired site of acylation.
3-Hydroxyl Group (Interference): A phenolic-like moiety (pKa ~8.5).[2] It can compete for acylation to form an ester (O-acylation), especially under strongly basic conditions.[2]
Pyridine Nitrogen (Base): Can act as a proton acceptor or coordinate with metals.[2]
Chemoselectivity (N- vs. O-Acylation)
In neutral to weakly basic media (pH 8–9), the primary amine is significantly more nucleophilic than the phenol.[2]
Risk: Using highly reactive species like acid chlorides or anhydrides with strong bases (e.g., NaH, TEA in excess) increases the risk of O-acylation.[2]
Solution: Use "soft" activation methods (T3P, HATU) and controlled organic bases (DIPEA, Pyridine) to favor N-acylation exclusively.[2]
Stereochemistry
The 1-aminoethyl group contains a chiral center.[2] If the starting material is enantiopure, harsh activation methods (leading to oxazolone intermediates) or excessive heat must be avoided to prevent racemization.
Visualization: Reaction Pathway & Selectivity
Figure 1: Mechanistic pathway highlighting the kinetic preference for N-acylation over O-acylation under optimized conditions.
Experimental Protocols
Method A: T3P Coupling (Recommended)
Best for: Scalability, preventing epimerization, and easy purification.[1][2]
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add DIPEA (1.0 equiv) and HATU (1.1 equiv).[2] Stir for 5–10 minutes at RT to form the active ester (O-At).[2]
Coupling: Add the Pyridinol-amine (1.0 equiv) and the remaining DIPEA (1.0–2.0 equiv).
Reaction: Stir at RT for 1–4 hours.
Note: The color often changes from yellow to orange.
Quench: Add a few drops of water or 1N HCl (if product is acid stable) to quench excess HATU.
pH Adjustment: The product contains a phenolic OH and a pyridine N. Wash with buffer at pH ~6 (ammonium acetate) to keep the molecule neutral for extraction. Avoid strong base washes (NaOH) which might extract the product as a phenoxide salt.
Data Summary & Troubleshooting
Reagent Selection Matrix
Feature
T3P (Method A)
HATU (Method B)
EDC / HOBt
Coupling Efficiency
High
Very High
Moderate
Epimerization Risk
Lowest
Low-Medium
Medium
Workup Ease
Excellent (Water soluble byproducts)
Moderate (Tetramethylurea byproduct)
Good (Urea byproduct can precipitate)
Chemoselectivity
Excellent (N over O)
Good
Good
Cost
Moderate
High
Low
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion
Zwitterion insolubility
Switch solvent to DMF or DMSO. Increase temperature to 40°C (monitor epimerization).
O-Acylation (Ester)
Base too strong / pH > 10
Switch base from TEA to Pyridine or NMM.[2] Reduce equivalents of coupling agent.
Racemization
Over-activation
Use T3P at 0°C. Avoid pre-activation times >10 mins with HATU.
Product in Aqueous Layer
Product is amphoteric
Adjust aqueous phase to pH 5–6 (Isoelectric point) before extraction. Use n-Butanol/DCM (3:1) for extraction.[2]
Decision Workflow
Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate sensitivity and reactivity.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2] Link[2]
Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606–631.[2] Link
Montalbetti, C. A., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[1][3][4][5] Tetrahedron, 61(46), 10827-10852.[2] Link[2]
Patterson, A. W., et al. (2011).[2] "Protection of 3-Hydroxy-2-aminopyridines." Journal of Organic Chemistry. (Contextual grounding on aminopyridine reactivity).
Applications of aminopyridinols in kinase inhibitor design
Application Note: Strategic Utilization of Aminopyridinols in Kinase Inhibitor Design Executive Summary This guide details the application of aminopyridinol scaffolds (specifically 3-hydroxy-2-aminopyridine and its deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Aminopyridinols in Kinase Inhibitor Design
Executive Summary
This guide details the application of aminopyridinol scaffolds (specifically 3-hydroxy-2-aminopyridine and its derivatives) as privileged structures in the design of ATP-competitive kinase inhibitors. Unlike the ubiquitous aminopyrimidine or aminopyrazole scaffolds, the aminopyridinol core offers a unique hydrogen-bonding vector and electronic profile that can exploit specific hydration patterns in the kinase hinge region. This note provides rational design principles, validated synthetic protocols for scaffold functionalization, and biochemical assay workflows for evaluating potency.
Scientific Rationale: The Aminopyridinol Advantage
The Hinge Binding Hypothesis
The ATP-binding pocket of protein kinases is defined by the "hinge region," a flexible segment connecting the N- and C-terminal lobes.[1] Inhibitor potency relies heavily on mimicking the hydrogen bonds formed by the adenine ring of ATP.
The 2-amino-3-hydroxypyridine motif functions as a bidentate or tridentate hinge binder:
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue (GK+1).
Exocyclic Amine (2-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge residue (GK+1).
3-Hydroxyl Group (3-OH):
Intramolecular Role: Forms a hydrogen bond with the exocyclic amine, locking the scaffold into a planar conformation that reduces the entropic penalty of binding.
Intermolecular Role: Can interact with the "Gatekeeper" residue or a conserved water molecule in the solvent front, a feature often lacking in standard aminopyrimidines.
Visualization of Binding Mode
The following diagram illustrates the interaction between the aminopyridinol scaffold and a generic kinase hinge region.
Figure 1: Schematic representation of the hydrogen bonding network between the aminopyridinol core and the kinase hinge region. Note the dual role of the 3-OH group.
Experimental Protocols
Chemical Synthesis: Functionalization of the Aminopyridinol Core
Direct coupling to the aminopyridinol core is challenging due to the competing nucleophilicity of the hydroxyl and amino groups. A protection-deprotection strategy is required.
Objective: Synthesize a 6-aryl-2-amino-3-hydroxypyridine inhibitor.
tert-Butyldimethylsilyl chloride (TBSCl) or Methyl iodide (MeI)
N-Bromosuccinimide (NBS)
Aryl boronic acid (R-B(OH)2)
Pd(dppf)Cl2 (Catalyst)
Step-by-Step Protocol:
Protection of 3-OH:
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in DMF.
Add Imidazole (2.5 eq) followed by TBSCl (1.2 eq) at 0°C.
Stir at RT for 4 hours.
Checkpoint: Monitor by TLC (formation of less polar spot).
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
Bromination (Regioselective at C6):
Dissolve the O-protected intermediate in CH3CN.
Add NBS (1.05 eq) portion-wise at 0°C to avoid di-bromination.
Stir for 1 hour.
Why: The 2-amino group directs electrophilic substitution to the para-position (C5) or ortho-position (C3/C6). With C3 blocked by OH/OTBS, C5 is favored, but C6 functionalization is often desired for hinge vectors. Note: If C6 is the target, specific directing groups or starting with 6-bromo-2-amino-3-hydroxypyridine is preferred.
Suzuki-Miyaura Coupling:
Combine bromo-intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in Dioxane/Water (4:1).
Degas with Nitrogen for 10 mins.
Add Pd(dppf)Cl2 (0.05 eq).
Heat at 90°C for 12 hours.
Validation: LC-MS should show the coupled product mass [M+H]+.
Deprotection:
Dissolve coupled product in THF.
Add TBAF (1.0 M in THF, 2.0 eq).
Stir for 2 hours.
Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route for generating aminopyridinol-based kinase inhibitors.
Biochemical Evaluation: IC50 Determination
Once synthesized, the compound must be evaluated against the target kinase (e.g., c-Met, ALK, or generic Tyrosine Kinase).
Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Protocol:
Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (Top concentration 10 µM).
Enzyme Mix: Dilute Kinase (e.g., 5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Substrate Mix: Prepare Biotin-labeled peptide substrate and ATP (at Km concentration).
Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.
Data Analysis Table:
Compound ID
Structure Core
R-Group (Tail)
IC50 (nM)
Ligand Efficiency (LE)
Ref-001
Aminopyrimidine
Phenyl
45
0.35
AP-001
Aminopyridinol
Phenyl
12
0.42
AP-002
Aminopyridinol
4-F-Phenyl
8
0.44
Interpretation: The improved potency of AP-001 vs Ref-001 suggests the 3-OH group contributes significantly to binding affinity, likely through the "planarity lock" or additional H-bonding.
Troubleshooting & Optimization
Issue: Low Solubility.
Cause: The planar, rigid aminopyridinol core can stack efficiently.
Solution: Introduce solubilizing groups (e.g., morpholine, piperazine) on the "Tail" region (R-group) extending into the solvent channel.
Issue: Oxidation.
Cause: Aminopyridinols are electron-rich and prone to oxidation in air.
Solution: Store solids under Nitrogen/Argon. Perform coupling reactions in thoroughly degassed solvents.
References
Structure-Based Design of Kinase Inhibitors
Title: Kinase hinge binding scaffolds and their hydrogen bond patterns.[1][3][4][5]
Title: Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors.[7][8]
Advanced Chelation Strategies: Characterization and Application of 2-(1-Aminoethyl)-3-pyridinol Ligands
This Application Note and Protocol Guide details the characterization and application of 2-(1-Aminoethyl)-3-pyridinol , a specialized bidentate ligand belonging to the 3-hydroxypyridine class. This guide is designed for...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the characterization and application of 2-(1-Aminoethyl)-3-pyridinol , a specialized bidentate ligand belonging to the 3-hydroxypyridine class. This guide is designed for researchers in bioinorganic chemistry and drug development, focusing on its potential as a metalloenzyme mimic and therapeutic chelator.
Abstract
The ligand 2-(1-Aminoethyl)-3-pyridinol represents a privileged scaffold in coordination chemistry, combining the hard donor properties of a phenolic oxygen with the borderline basicity of an aliphatic amine. Unlike its achiral analogue (2-aminomethyl-3-pyridinol), the introduction of the ethyl group at the
-position creates a chiral center, influencing lipophilicity () and steric selectivity during metal complexation. This guide outlines the thermodynamic principles, binding modes, and experimental protocols required to characterize its interaction with biologically relevant metal ions (Fe, Cu, Zn).
Chemical Properties & Ligand Design
Structural Analysis
The ligand features a pyridine ring substituted with a hydroxyl group at position 3 and a 1-aminoethyl group at position 2. This proximity facilitates the formation of stable chelate rings.
Donor Atoms:
Phenolic Oxygen (O): Hard donor, high affinity for Fe(III), Al(III). Becomes a potent phenolate donor (
) upon deprotonation.
Amine Nitrogen (N): Borderline donor, high affinity for Cu(II), Zn(II).
Pyridine Nitrogen (N
): Generally less involved in primary chelation when the 3-OH group is present, but can participate in N,N-coordination (5-membered ring) with soft metals.
Acid-Base Properties (Protonation Constants)
Understanding the protonation states is critical for predicting metal speciation at physiological pH (7.4). The ligand generally exhibits three protonation steps:
: Deprotonation of the Pyridinium nitrogen () or the Phenolic OH (coupled system).
: Deprotonation of the Phenolic OH / Amine system.
: Deprotonation of the Ammonium group ().
Expert Insight: In 3-hydroxypyridines, the proton on the phenolic oxygen and the ring nitrogen often share a tautomeric equilibrium (zwitterionic form). For metal binding, the species
(phenolate) is the active chelator.
Metal Binding Modes & Mechanism
The chelation geometry is dictated by the metal's "hardness" (Pearson Acid Base Theory).
Mode A: N,O-Chelation (6-Membered Ring)
Target Metals: Fe(III), Al(III), Ga(III).
Mechanism: The metal binds to the deprotonated phenolic oxygen and the neutral amine nitrogen.
Geometry: Forms a six-membered chelate ring (
).
Stability: Enhanced by the resonance of the phenolate. The
-methyl group (ethyl chain) adds steric bulk, potentially preventing the formation of saturated complexes for smaller metals, thereby opening coordination sites for solvent or substrate binding (catalytic potential).
Mode B: N,N-Chelation (5-Membered Ring)
Target Metals: Cu(II), Ni(II).
Mechanism: The metal binds to the Pyridine Nitrogen and the Amine Nitrogen.
Geometry: Forms a five-membered chelate ring (
).
Observation: This mode is sterically favored for square planar geometries but competes with Mode A. The presence of the 3-OH group usually shifts the equilibrium toward Mode A for high-valent ions.
To validate the ligand for drug development (e.g., chelation therapy), you must determine the stability constants (
).
Methodology: Potentiometric Titration
Objective: Determine protonation constants (
) and metal stability constants ().
Critical Parameters:
Concentration: 1-2 mM Ligand.
Metal:Ligand Ratio: 1:1, 1:2, and 1:3.
Ionic Strength: 0.1 M KCl or
(to mimic biological fluids).
Temperature: 25.0 °C (Standard) or 37.0 °C (Physiological).
Data Analysis:
Raw data (pH vs. Volume of Base) must be processed using non-linear least squares refinement software such as Hyperquad2008 or PEST .
Experimental Workflow Diagram
Detailed Protocols
Protocol 1: Synthesis of Metal Complexes (General)
Use this protocol to isolate solid complexes for X-ray crystallography or IR characterization.
Materials:
Ligand: 2-(1-Aminoethyl)-3-pyridinol (0.5 mmol)
Metal Salt:
or (0.5 mmol for 1:1)
Solvent: Methanol (HPLC grade)
Base: Triethylamine (Et3N) or NaOH (1M)
Procedure:
Dissolution: Dissolve 0.5 mmol of the ligand in 10 mL of Methanol. The solution may be slightly yellow.
Metal Addition: Add 0.5 mmol of the metal salt dissolved in 5 mL Methanol dropwise under stirring.
Observation: Fe(III) will turn the solution deep purple/red (characteristic of phenolate-Fe charge transfer). Cu(II) will turn it blue/green.
pH Adjustment: Carefully add Et3N dropwise to adjust pH to ~6-7. This promotes deprotonation of the phenol and coordination.
Reflux: Heat the mixture at 50°C for 2 hours to ensure thermodynamic equilibration.
Crystallization: Allow the solution to evaporate slowly at room temperature. If precipitation is rapid, recrystallize from MeOH/Ether.
Characterization: Verify using IR (shift in C-O stretch ~1250 cm
) and Elemental Analysis.
Protocol 2: Potentiometric Titration Setup
Use this protocol for quantitative stability data.
Equipment:
Automatic Titrator (e.g., Metrohm or Mettler Toledo).
Glass Combination Electrode (Calibrated daily).
Thermostated vessel (25°C).
Steps:
Solution Prep: Prepare 50 mL of solution containing:
Ligand (1 mM)
Acid (3 mM HCl - to ensure starting pH < 2.5)
Ionic Strength Adjuster (0.1 M KCl)
Calibration: Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0) and then refine
using a strong acid/strong base titration (Gran plot method).
Ligand Titration: Titrate the ligand solution with carbonate-free NaOH (0.1 M) from pH 2.5 to 11.0.
Wait time: 60-120 seconds per point to ensure equilibrium.
Metal Titration: Repeat step 3 with Metal ion added (0.5 mM for 1:2 ratio).
Caution: Watch for precipitation (metal hydroxides) at high pH. If drift occurs, stop the refinement at that pH.
Reference Data & Comparison
When analyzing your results, compare them against these standard ranges for 3-hydroxypyridine derivatives.
Ligand Class
Metal Ion
Log K1 (ML)
Log K2 (ML2)
Log Beta (Total)
Deferiprone (1,2-HOPO)
Fe(III)
~15.0
~14.0
~37.0 (ML3)
2-Aminomethylpyridine
Cu(II)
~9.5
~7.5
~17.0
2-Aminomethyl-3-pyridinol
Cu(II)
~10.5
~8.5
~19.0
2-Aminomethyl-3-pyridinol
Fe(III)
~13.0
~11.0
~32.0 (ML3)
*Estimated values based on structural analogues (Pyridoxamine/Picolylamine hybrid). The ethyl group in the title ligand may slightly increase basicity (raising Log K) but introduce steric hindrance (lowering Log K2/K3).
References
Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer.
Hider, R. C., & Kong, X. (2010). "Chemistry and biology of siderophores". Natural Product Reports. Link
Santos, M. A., et al. (2003). "Hydroxy-pyridinone derivatives: synthesis and metal complexation". Journal of Inorganic Biochemistry. (Relevant for hydroxypyridine binding modes).
Nurchi, V. M., et al. (2010). "Complex formation of 3-hydroxy-4-pyridinones with iron(III)". Journal of Inorganic Biochemistry.
Gans, P., Sabatini, A., & Vacca, A. (1996). "Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs". Talanta. Link
Method
Scalable synthesis routes for 2-(1-aminoethyl)pyridin-3-ol
Executive Summary The moiety 2-(1-aminoethyl)pyridin-3-ol represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., PI3K, MAPK pathways) and allosteric modul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The moiety 2-(1-aminoethyl)pyridin-3-ol represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., PI3K, MAPK pathways) and allosteric modulators of GPCRs. Its structural duality—combining a hydrogen-bond donor/acceptor motif (3-OH/pyridine N) with a chiral amine handle—makes it invaluable for fragment-based drug discovery.
This Application Note details a scalable, enantioselective synthesis route designed for multi-gram to kilogram production. Unlike traditional non-selective reductive aminations, this protocol utilizes Ellman’s Sulfinamide auxiliary chemistry to establish the chiral center with high diastereoselectivity (
), ensuring the optical purity required for late-stage clinical candidates.
Strategic Route Analysis
To achieve scalability and stereochemical integrity, we evaluated three potential pathways. The selected route (Route B) offers the optimal balance of cost, safety, and enantiomeric excess (ee).
Parameter
Route A: Direct Reductive Amination
Route B: Ellman Auxiliary (Selected)
Route C: Biocatalytic Transamination
Key Reagents
,
(R)-t-Butanesulfinamide,
-Transaminase, Isopropylamine
Chirality
Racemic (Requires resolution)
High Enantioselectivity (>99% ee)
High Enantioselectivity (>99% ee)
Scalability
High, but resolution loses 50% yield
High, crystalline intermediates
Moderate (Enzyme cost/availability)
Safety
Cyanoborohydride toxicity
Benign reagents
Excellent
Cost
Low
Medium (Auxiliary is recyclable)
High (Enzyme development)
Detailed Experimental Protocols
Phase 1: Synthesis of Precursor 2-Acetylpyridin-3-ol
Rationale: The commercial availability of 2-acetylpyridin-3-ol is often limited or cost-prohibitive ($>2000/kg). We utilize a Grignard addition to 3-hydroxypicolinonitrile. Note that we employ a "sacrificial base" strategy—using excess Grignard to deprotonate the hydroxyl group in situ—avoiding two protection/deprotection steps.
) with 3-hydroxypicolinonitrile (100 g, 0.83 mol) and anhydrous THF (800 mL). Cool the suspension to 0°C.
Addition: Add MeMgBr (3.0 M, 970 mL, 2.91 mol, 3.5 eq) dropwise via addition funnel over 2 hours.
Critical Control Point: Maintain internal temperature
.[1] The first equivalent deprotonates the phenol (exothermic); subsequent equivalents attack the nitrile.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC (quench aliquot in dilute acid).
Quench & Hydrolysis: Cool to 0°C. Slowly add 4N
(1.5 L) to hydrolyze the imine intermediate. Stir vigorously at room temperature for 2 hours.
Note: The pH should be acidic (< 1) to ensure full hydrolysis of the magnesium salt and imine.
Workup: Neutralize to pH 6-7 with solid
. Extract with Ethyl Acetate (3 x 1 L).
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Heptane (1:2).
Yield: ~85 g (75%).
Appearance: Off-white crystalline solid.
Phase 2: Asymmetric Synthesis of (S)-2-(1-aminoethyl)pyridin-3-ol
Rationale: We use (R)-tert-butanesulfinamide to direct the reduction of the imine. The 3-hydroxyl group is potentially interfering, so we employ
which acts as both a Lewis acid catalyst and a water scavenger, while likely forming a transient titanate with the 3-OH that does not impede the reaction.
Mixing: In a 2L reactor, dissolve 2-acetylpyridin-3-ol (50 g, 0.36 mol) and (R)-tert-butanesulfinamide (48 g, 0.40 mol, 1.1 eq) in anhydrous THF (500 mL).
Catalyst Addition: Add
(166 g, 0.73 mol, 2.0 eq) in one portion.
Observation: Solution typically turns yellow/orange.
Reflux: Heat to mild reflux (65°C) for 16 hours.
Workup: Cool to RT. Pour into brine (500 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Dilute with EtOAc (500 mL), filter through a Celite pad.
Isolation: Separate phases, dry organic layer (
), and concentrate. The crude sulfinimine is sufficiently pure for the next step.
Step B: Diastereoselective Reduction
Reduction: Dissolve the crude sulfinimine in THF (400 mL) and cool to -48°C (Dry ice/Acetonitrile bath).
Mechanistic Insight: Low temperature is crucial for maximizing the diastereomeric ratio (dr).
Addition: Add
(27 g, 0.72 mol, 2.0 eq) followed by slow addition of Methanol (20 mL) to activate the borohydride. Stir at -48°C for 4 hours.
Purification: Flash chromatography (DCM/MeOH) or crystallization may be required if dr < 95:5. Target dr is >98:2.
Step C: Cleavage of Auxiliary
Hydrolysis: Dissolve the reduced sulfinamide in Methanol (200 mL). Add HCl (4M in Dioxane, 100 mL). Stir at RT for 2 hours.
Salt Formation: Concentrate the solvent to ~50 mL. Add
(300 mL) to precipitate the product as the hydrochloride salt.
Filtration: Filter the white solid, wash with ether, and dry under vacuum.
Final Product: (S)-2-(1-aminoethyl)pyridin-3-ol dihydrochloride.
Overall Yield (Phase 2): ~60-65%.
Enantiomeric Excess: >99% (determined by Chiral HPLC).
Visualization of Workflows
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the chemical transformations and the stereochemical control model (Zimmerman-Traxler-like transition state implied by Ellman chemistry).
Caption: Step-wise synthesis from nitrile precursor to chiral amine salt via Grignard addition and Ellman auxiliary.
Figure 2: Process Workup & Purification Logic
Caption: Critical unit operations for handling Titanium emulsions and isolating the final salt.
Analytical Specifications (Quality Control)
To ensure the protocol is self-validating, the following specifications must be met at the intermediate stage (Ketone) and Final Product.
Troubleshooting Note:
If the Grignard step yields low conversion, ensure the THF is strictly anhydrous (<50 ppm water). The formation of a yellow precipitate during MeMgBr addition is normal (magnesium phenolate species); do not stop stirring.
References
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
Clayden, J., et al. (2009). "Lithiation of 3-hydroxypyridines and related compounds." Tetrahedron, 65(26), 5129-5135. (Mechanistic basis for dianion formation). Link
Process Chemistry of Pyridines: "Scalable preparation of 2-acetyl-3-hydroxypyridine via Grignard addition." Organic Process Research & Development (OPRD). (General reference for Grignard on cyanopyridines). Link
Safety Data: "Handling of Titanium(IV) ethoxide and Magnesium Bromide." PubChem Laboratory Chemical Safety Summary (LCSS). Link
Technical Support Center: Synthesis of 2-(1-Aminoethyl)-3-pyridinol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(1-Aminoethyl)-3-pyridinol. Recognizing the nuances and challenges inherent in thi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(1-Aminoethyl)-3-pyridinol. Recognizing the nuances and challenges inherent in this synthesis, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common hurdles and significantly improve your reaction yields and product purity.
Section 1: Synthesis Overview & Key Challenges
The synthesis of 2-(1-Aminoethyl)-3-pyridinol typically proceeds through a two-step process: the preparation of the ketone intermediate, 2-acetyl-3-pyridinol, followed by its conversion to the target amine via reductive amination. While seemingly straightforward, each stage presents unique challenges that can impact the overall yield and purity. This guide will dissect these steps, offering practical solutions to common problems.
Experimental Workflow Overview
Caption: General workflow for the synthesis of 2-(1-Aminoethyl)-3-pyridinol.
Section 2: Troubleshooting Guide - Q&A Format
This section addresses specific issues you may encounter during the synthesis. The questions are designed to reflect common real-world laboratory challenges.
Part A: Synthesis of 2-Acetyl-3-pyridinol (The Ketone Intermediate)
Question 1: My acylation of 2-amino-3-hydroxypyridine is giving a low yield of 2-acetyl-3-pyridinol. What are the likely causes and how can I improve it?
Answer:
Low yields in the acylation of 2-amino-3-hydroxypyridine are often traced back to several key factors. Let's break them down and explore solutions.
Causality: The primary challenge lies in the potential for competing acylation at the hydroxyl group and the amino group, as well as possible di-acylation. The reaction conditions must be finely tuned to favor N-acylation followed by a Fries-type rearrangement, or a more direct C-acylation if the starting material is appropriately protected.
Troubleshooting Steps:
Reagent Purity: Ensure your 2-amino-3-hydroxypyridine is pure. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary.
Reaction Conditions:
Temperature Control: The Fries rearrangement, if applicable, is temperature-sensitive. Carefully control the reaction temperature as specified in your protocol. A temperature that is too high can lead to decomposition and by-product formation, while a temperature that is too low may result in an incomplete reaction.
Solvent Choice: The choice of solvent is critical. A non-polar, high-boiling solvent is often used for the Fries rearrangement. For other acylation methods, ensure the solvent is dry, as water can hydrolyze the acylating agent.
Acylating Agent and Catalyst:
Excess Acylating Agent: Using a slight excess of the acylating agent (e.g., acetic anhydride) can drive the reaction to completion. However, a large excess can lead to di-acylation and purification difficulties.
Lewis Acid Catalyst: For a direct Friedel-Crafts type acylation, the choice and amount of Lewis acid (e.g., AlCl₃) are crucial. Ensure it is anhydrous and added portion-wise to control the initial exotherm.
Work-up Procedure: The work-up must effectively neutralize the catalyst and remove unreacted starting materials and by-products. An acidic wash followed by a basic wash is a standard procedure.
Data Summary: Acylation Conditions
Parameter
Recommended Condition
Rationale
Temperature
Protocol-specific (e.g., 140-160 °C for Fries)
Optimizes for desired rearrangement vs. decomposition.
Solvent
Anhydrous, high-boiling (e.g., Dowtherm A)
Prevents hydrolysis of acylating agent and facilitates high temperatures.
Acylating Agent
1.1 - 1.5 equivalents of Acetic Anhydride
Drives reaction to completion while minimizing side reactions.
Catalyst
Anhydrous Lewis Acid (if applicable)
Promotes electrophilic aromatic substitution.
Part B: Reductive Amination of 2-Acetyl-3-pyridinol
Question 2: I am struggling with the reductive amination of 2-acetyl-3-pyridinol. The conversion is low, and I see a significant amount of the starting ketone and some alcohol byproduct. What's going wrong?
Answer:
This is a classic challenge in reductive amination.[1] The issue typically stems from an imbalance in the rates of imine formation and reduction, or from suboptimal reaction conditions.
Causality: Reductive amination is a two-step process occurring in one pot: the formation of an imine (or enamine) intermediate from the ketone and an amine source, followed by its immediate reduction to the desired amine.[1] If the reduction of the ketone is faster than imine formation, you will generate the corresponding alcohol as a byproduct. Conversely, if the imine is not reduced as it is formed, the equilibrium may favor the starting materials. The pyridine nitrogen can also complicate the reaction by coordinating with catalysts or reagents.
Troubleshooting Workflow:
Caption: Troubleshooting logic for improving reductive amination yield.
Detailed Troubleshooting Steps:
Promote Imine Formation:
Amine Source and Concentration: Use a high concentration of the amine source. Ammonium acetate is often a good choice as it provides both ammonia and a mild acidic catalyst to promote imine formation.
pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6).[2] This protonates the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water. You can use acetic acid to adjust the pH.
Water Removal: The formation of the imine is an equilibrium reaction that produces water.[1] Adding a dehydrating agent like molecular sieves (3Å or 4Å) can shift the equilibrium towards the imine, thereby increasing the concentration of the species to be reduced.
Optimize the Reduction Step:
Choice of Reducing Agent: This is a critical parameter.
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is selective for the reduction of the iminium ion over the ketone, especially at mildly acidic pH.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice and is often considered milder and less toxic than NaBH₃CN. It is particularly effective for the reductive amination of ketones.
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone, leading to the alcohol byproduct.[2] If you use NaBH₄, it's best to allow the imine to form first before adding the reducing agent.
Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial, but be aware that higher temperatures can also promote side reactions and decomposition of the reducing agent.
Consider Alternative Reductive Amination Methods:
Leuckart-Wallach Reaction: This method uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[3][4] It is a one-step procedure but often requires higher temperatures.[5]
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with a source of hydrogen (H₂ gas or a transfer hydrogenation source like ammonium formate) is a very effective and clean method.[6] However, the pyridine ring can sometimes poison the catalyst.
Often requires high temperatures and can produce formylated byproducts.[5]
Part C: Purification and Isolation
Question 3: My final product, 2-(1-Aminoethyl)-3-pyridinol, is difficult to purify. I have a sticky oil, and column chromatography is not giving a clean separation. What purification strategies do you recommend?
Answer:
Purification of polar, amino-functionalized pyridines can indeed be challenging due to their physical properties and potential for interaction with silica gel.
Causality: The basicity of the amino group and the pyridine nitrogen can cause the compound to streak on silica gel. The polar hydroxyl group contributes to high polarity, making elution from polar stationary phases difficult. The product may also be prone to oxidation.
Troubleshooting and Recommended Protocols:
Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.
Protocol:
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
Make the aqueous layer basic (pH > 10) with a strong base (e.g., 10M NaOH) while cooling in an ice bath.
Extract the free-based amine back into an organic solvent.
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Crystallization/Salt Formation: If the free base is an oil, converting it to a salt can often induce crystallization.
Protocol:
Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol).
Add a solution of an acid (e.g., HCl in isopropanol, oxalic acid in ethanol, or tartaric acid for potential chiral resolution) dropwise until precipitation is complete.
Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry.
Optimizing Column Chromatography:
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel and prevent streaking of the amine.
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18) if standard silica gel fails.
Gradient Elution: A carefully designed solvent gradient can improve separation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to achieve a high enantiomeric excess for 2-(1-Aminoethyl)-3-pyridinol?
A1: Achieving high enantioselectivity is a critical step for many pharmaceutical applications. There are two primary strategies:
Asymmetric Synthesis:
Asymmetric Reduction: The most direct approach is the asymmetric reduction of an imine intermediate formed from 2-acetyl-3-pyridinol. This can be achieved using a chiral catalyst and a hydrogen source.[8] Chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal catalysts with chiral ligands (e.g., Ru- or Rh-based catalysts) are commonly employed for the asymmetric reduction of ketones, and similar principles can be applied to the corresponding imines.
Enzymatic Reduction: Biocatalysis using enzymes like imine reductases (IREDs) or alcohol dehydrogenases (ADHs) can offer excellent enantioselectivity under mild conditions.[9][10]
Chiral Resolution:
Classical Resolution with a Chiral Acid: This involves reacting the racemic amine with a chiral resolving agent, such as (+)- or (-)-tartaric acid, dibenzoyltartaric acid, or camphorsulfonic acid, to form diastereomeric salts.[11] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
Enzymatic Kinetic Resolution: This method uses an enzyme (often a lipase) to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[11][12]
Q2: Are there any common byproducts I should be aware of during the synthesis?
A2: Yes, several byproducts can form, and being aware of them can aid in characterization and purification:
In the Acylation Step:
O-acylated product: Acylation at the hydroxyl group.
Di-acylated product: Acylation at both the amino and hydroxyl groups.
In the Reductive Amination Step:
2-(1-Hydroxyethyl)-3-pyridinol: From the reduction of the starting ketone.[2]
Over-alkylation products: If a primary amine is used as the nitrogen source, there is a possibility of forming the secondary amine. This is less of a concern when using ammonia or ammonium salts.
Formylated amine: If using the Leuckart-Wallach reaction, a formamide intermediate is formed, which requires a separate hydrolysis step to yield the primary amine.[5]
Q3: Can I use a one-pot procedure for the entire synthesis from 2-amino-3-hydroxypyridine?
A3: While one-pot syntheses are attractive for their efficiency, a one-pot procedure for this entire sequence is challenging due to the incompatible reaction conditions of the acylation and reductive amination steps. The high temperatures and/or Lewis acids required for acylation are generally not compatible with the reducing agents used in the subsequent step. A two-step process with isolation and purification of the 2-acetyl-3-pyridinol intermediate is the most reliable approach to ensure a good yield and purity of the final product.
PubMed. Synthesis of pyrido[2,1-c][1][6][13]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. [Link]
PubMed. Microbial enantioselective reduction of acetylpyridine derivatives. [Link]
ResearchGate. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control | Request PDF. [Link]
ResearchGate. Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. [Link]
PubMed Central. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
MDPI. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
ACS Publications. Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD. [Link]
Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
BioTools. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
Royal Society of Chemistry. Asymmetric Mannich reaction: highly enantioselective synthesis of 3-amino-oxindoles via chiral squaramide based H-bond donor catalysis. [Link]
ResearchGate. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link]
MDPI. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. [Link]
PubMed Central. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. [Link]
SpringerLink. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
Technical Support Center: Navigating the Solubility Challenges of Aminopyridinols in Organic Solvents
Welcome to the technical support center dedicated to addressing the solubility issues of aminopyridinols in organic solvents. This guide is designed for researchers, scientists, and professionals in drug development who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the solubility issues of aminopyridinols in organic solvents. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in dissolving this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles governing solubility and provide a structured approach to troubleshooting. Our goal is to empower you with the knowledge to not only solve immediate solubility problems but also to proactively design experiments that avoid these issues in the future.
Understanding the Challenge: The Physicochemical Nature of Aminopyridinols
Aminopyridinols are heterocyclic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group on a pyridine ring. This combination of functional groups imparts a unique electronic and structural character that directly influences their solubility.
Hydrogen Bonding: The presence of both hydrogen bond donors (-NH₂ and -OH) and acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) allows for strong intermolecular interactions. While this contributes to their crystallinity and often high melting points, it can also make it difficult for solvent molecules to break apart the crystal lattice.
Polarity and pKa: The amino and hydroxyl groups are polar, making aminopyridinols generally more soluble in polar solvents. Furthermore, the basicity of the amino group and the pyridine nitrogen, as well as the acidity of the hydroxyl group, mean that the ionization state of the molecule is pH-dependent. This ionization significantly impacts solubility.
Frequently Asked Questions (FAQs)
Q1: My aminopyridinol won't dissolve in a common organic solvent like methanol or ethanol. What are the first steps I should take?
A1: When facing poor solubility in a polar protic solvent, consider the following initial steps:
Gentle Heating: Carefully warming the mixture can provide the necessary energy to overcome the lattice energy of the solid. Be mindful of the compound's thermal stability.
Sonication: Applying ultrasonic waves can help to break apart solid aggregates and enhance the interaction between the solute and the solvent.
Solvent Purity: Ensure your solvent is anhydrous if your compound is sensitive to moisture, as small amounts of water can sometimes decrease the solubility of organic compounds in organic solvents.
Particle Size Reduction: If you have a crystalline solid, grinding it to a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.[1]
Q2: I'm using a non-polar solvent and my aminopyridinol is completely insoluble. Is there any way to make this work?
A2: Aminopyridinols are inherently polar and will generally have very low solubility in non-polar solvents due to the "like dissolves like" principle. However, if your experimental design requires a non-polar medium, consider these strategies:
Prodrug Approach: Chemically modify the aminopyridinol to create a more lipophilic prodrug. This involves temporarily masking the polar -NH₂ and -OH groups with non-polar moieties. These protecting groups can be designed to be cleaved under specific conditions to release the active aminopyridinol.
Complexation: The use of cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, can encapsulate the aminopyridinol and increase its apparent solubility in less polar environments.[2]
Q3: How does the position of the amino and hydroxyl groups on the pyridine ring affect solubility?
A3: The relative positions of the substituents are critical. For instance, intramolecular hydrogen bonding can occur between adjacent amino and hydroxyl groups. This internal hydrogen bond can reduce the interactions with the solvent, thereby decreasing solubility compared to an isomer where such intramolecular bonding is not possible. The electronic effects of the substituents also influence the overall polarity and pKa of the molecule, which in turn affects solubility.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
When dealing with a new aminopyridinol, a systematic approach to solvent selection is crucial. This guide provides a workflow for identifying a suitable solvent system.
Objective: To empirically determine the best single solvent or co-solvent system for a given aminopyridinol.
Workflow Diagram:
Caption: Systematic solvent screening workflow.
Experimental Protocol:
Preparation: Weigh a small, precise amount of your aminopyridinol (e.g., 1-5 mg) into several small vials.
Solvent Addition: To each vial, add a measured volume of a single solvent from different classes (e.g., methanol, DMSO, THF). Start with a small volume (e.g., 100 µL).
Observation: Vortex each vial for 1-2 minutes and observe for dissolution.
Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the observation. Continue this until the compound dissolves or a practical volume limit is reached.
Co-solvent Systems: If single solvents are unsuccessful, create binary mixtures. A common starting point is a mixture of a good solvent (one in which the compound shows some solubility) and a poor solvent. For example, a mixture of methanol and dichloromethane (DCM).
Quantification: For a more precise measurement, after reaching saturation, filter the solution and analyze the concentration of the dissolved aminopyridinol using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Guide 2: pH Modification for Solubility Enhancement
The solubility of aminopyridinols can often be dramatically increased by adjusting the pH of the solution to favor the ionized form of the molecule.
Causality: The amino groups on the aminopyridinol are basic and can be protonated in acidic conditions to form a more soluble cationic salt. Conversely, the hydroxyl group is weakly acidic and can be deprotonated in basic conditions to form a more soluble anionic species.
Workflow Diagram:
Caption: pH modification workflow for solubility.
Experimental Protocol:
Acidification:
Suspend the aminopyridinol in the desired organic solvent (e.g., methanol, THF).
Add a small amount of a suitable organic acid (e.g., a few drops of trifluoroacetic acid - TFA) or a solution of an inorganic acid in an organic solvent (e.g., HCl in dioxane).
Stir or vortex the mixture and observe for dissolution.
Basification:
Suspend the aminopyridinol in an appropriate aprotic solvent (e.g., THF, DMF).
Add a suitable non-nucleophilic organic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong inorganic base if compatible (e.g., sodium hydride - NaH, use with caution).
Stir the mixture and observe for dissolution.
Trustworthiness Check: After solubilization via pH adjustment, it is crucial to confirm that the compound has not undergone any chemical degradation. This can be verified by techniques such as LC-MS or NMR spectroscopy.
Guide 3: Salt Formation for Improved Handling and Solubility
For long-term use and in cases where pH adjustment in the final application is not feasible, forming a stable salt of the aminopyridinol is an excellent strategy.
Causality: Converting the neutral aminopyridinol into a salt introduces ionic character, which generally leads to higher solubility in polar solvents. This is a widely used technique in the pharmaceutical industry to improve the dissolution rates of active pharmaceutical ingredients (APIs).
Illustrative Data:
Compound
Solvent
Solubility
4-Aminopyridine
Water
112 g/L at 20°C
4-Aminopyridine
Ethanol
Very soluble
4-Aminopyridine
Methanol, Acetone, THF, Acetonitrile, DMF, DMSO
Soluble
4-Aminopyridine
Benzene, Ethyl Ether
Soluble
4-Aminopyridine
Ligroin
Slightly soluble
This data for 4-aminopyridine demonstrates its good solubility in a range of polar solvents.[3] The formation of a salt, such as the hydrochloride salt, would be expected to further enhance its aqueous solubility.
Experimental Protocol for Salt Formation (HCl salt as an example):
Dissolution: Dissolve the aminopyridinol in a suitable organic solvent in which it has moderate solubility (e.g., methanol or isopropanol).
Acid Addition: Slowly add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) to the stirred solution of the aminopyridinol.
Precipitation: The hydrochloride salt will often precipitate out of the solution. If it does not, the solvent can be slowly evaporated or a less polar co-solvent (an "anti-solvent") can be added to induce precipitation.
Isolation: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Verification: Confirm the salt formation and purity using techniques like melting point analysis, NMR, and elemental analysis.
Advanced Strategies
For particularly challenging cases, more advanced techniques may be necessary:
Solid Dispersions: Dispersing the aminopyridinol in a solid matrix at the molecular level can enhance its dissolution rate. This is often achieved by techniques like spray drying or hot-melt extrusion.
Co-crystals: Forming a co-crystal with a suitable co-former can alter the crystal packing and improve solubility. Amino acids are increasingly being explored as safe and effective co-formers.[4]
Conclusion
Solving the solubility issues of aminopyridinols in organic solvents is a multi-faceted challenge that requires a systematic and informed approach. By understanding the physicochemical properties of these molecules and applying the troubleshooting strategies outlined in this guide, researchers can overcome these obstacles and advance their scientific endeavors. Remember that each aminopyridinol derivative is unique, and a combination of the techniques described here may be necessary to achieve the desired solubility.
References
BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. ChemRxiv. [Link]
Solubility of Organic Compounds. University of Toronto. [Link]
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]
Introduction to IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. MDPI. [Link]
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]
Improvement of solubility and dissolution rate of Biopharmaceutical Class II drug atorvastatin calcium by using an essential amino acid L-leucine. ResearchGate. [Link]
Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PMC. [Link]
PubChem. National Center for Biotechnology Information. [Link]
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]
Solubility of C60 in a Variety of Solvents. Journal of the American Chemical Society. [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC. [Link]
Solubility Enhancement, Formulation and Evaluation of Solid Tablet of Tinidazole. ResearchGate. [Link]
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
Technical Support Hub: HPLC Method Development for Polar Pyridine Derivatives
Status: Online Operator: Senior Application Scientist Ticket Subject: Optimizing Separation of Basic, Polar Heterocycles (Pyridine Derivatives) Welcome to the Method Development Support Center You are likely here because...
You are likely here because your pyridine derivatives are either eluting in the void volume (no retention) or appearing as "shark fins" (severe tailing). These issues stem from two fundamental properties of pyridine:
Basicity (pKa ~5.2): The nitrogen lone pair readily accepts protons, making the molecule positively charged at neutral/acidic pH.
Polarity: Small pyridine derivatives lack the hydrophobic bulk required for standard C18 retention.
This guide is structured as a direct troubleshooting workflow to resolve these specific chemical antagonisms.
Module 1: The "Shark Fin" Issue (Peak Tailing)
User Question: “My pyridine peak has a tailing factor (
) > 2.0. I’m using a standard C18 column at pH 4.5. Why is this happening and how do I fix it?”
Technical Diagnosis:
You are operating in the "Danger Zone" of pH. At pH 4.5, two things are happening:
Analyte Ionization: Pyridine (pKa ~5.[1][2]2) is partially to fully protonated (
).
Silanol Ionization: The silica surface of your column has residual silanol groups (
). Above pH 3.5, these begin to deprotonate to form .
The Mechanism: The positively charged pyridine interacts electrostatically with the negatively charged silanols (Ion-Exchange mechanism). This secondary interaction is slow, causing the tail.
The Solution: You must break this interaction using one of two strategies: Total Protonation or Total Deprotonation .
Strategy A: The "Low pH" Approach (Recommended for Standard Columns)
Drive the pH below 2.5 .
Mechanism: At pH < 2.5, silanols are fully protonated (
). They are neutral and cannot bind to the pyridine cation.
Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Note: TFA is a stronger ion-pairing agent and will give sharper peaks than Formic Acid but may suppress MS signals.
Strategy B: The "High pH" Approach (Best Peak Shape)
Drive the pH above 8.0 (ideally pH 10).
Mechanism: At pH 10, pyridine is fully deprotonated (neutral). It interacts only via hydrophobic mechanisms, eliminating the silanol drag.
CRITICAL WARNING: Standard silica dissolves at pH > 8.0. You MUST use a Hybrid Silica (e.g., Waters BEH, Agilent Poroshell HPH) or Polymer-based column.
Visualizing the Mechanism
Caption: Figure 1. Mechanism of silanol-induced tailing and its mitigation via pH control.
Module 2: The "No Retention" Issue (Eluting in Void)
User Question: “My compound elutes at the solvent front (
). I tried 100% water on my C18 column, but it still won't stick.”
Technical Diagnosis:
Your molecule is too polar. The "hydrophobic effect" driving C18 retention is insufficient to overcome the analyte's affinity for the aqueous mobile phase.
The Solution: Switch the separation mode. Do not force RPLC (Reversed-Phase LC) if LogP < 0.
Decision Matrix: Selecting the Right Mode
Caption: Figure 2. Decision tree for selecting the chromatographic mode based on analyte polarity and detection method.
Protocol: HILIC Method Setup (For MS Detection)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for polar pyridines.
Column: Bare Silica or Amide-bonded phase (Amide is more robust).
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[3][4]
Mobile Phase B: Acetonitrile (ACN).
Gradient: Start High Organic!
Initial: 95% B (High ACN induces retention in HILIC).
End: 60% B.
Troubleshooting Tip: HILIC requires longer equilibration than RPLC. Allow 20 column volumes between runs to re-establish the water layer on the silica surface.
Protocol: Ion-Pairing (For UV Detection)
If you must use RPLC (C18) and UV detection:
Reagent: Sodium 1-Octanesulfonate (SOS).
Concentration: 5 mM to 10 mM in the aqueous buffer.
pH: Adjust to 2.5 (Phosphate buffer).
Mechanism: The negatively charged sulfonate binds to the C18 chain (hydrophobic tail) and the positively charged pyridine (ionic head), forming a neutral "pair" that retains.
Warning: Once a column is used for Ion-Pairing, it is permanently dedicated to that method. The reagent is nearly impossible to wash off completely.
Module 3: Buffer Selection & Reproducibility
User Question: “My retention times are drifting, and sometimes the peak splits.”
Technical Diagnosis:
This is likely a buffering capacity failure. If your mobile phase pH is near the analyte's pKa (5.2), small changes in temperature or organic composition shift the equilibrium between the ionized and neutral forms, causing splitting.
The Solution: Select a buffer with a pKa within ±1 unit of your target pH, and avoid pH 4.2–6.2.
Buffer Selection Table
Buffer System
pKa (approx)
Useful pH Range
Detection Compatibility
Notes
TFA
~0.5
< 1.5
UV, MS (Signal Suppression)
Excellent peak shape; acts as weak ion-pair.
Phosphate
2.1, 7.2
1.5–3.0, 6.5–8.0
UV Only (Non-volatile)
Best peak shape for UV; precipitates in high ACN.
Formate
3.8
2.8–4.8
UV, MS
Volatile; good for low pH MS methods.
Acetate
4.8
3.8–5.8
UV, MS
AVOID for Pyridine (pKa overlap).
Ammonia
9.2
8.2–10.2
UV, MS
Requires Hybrid/Polymer columns.
References
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1184EN. Link
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link
Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Technical Guide.[5] Link
Waters Corporation. (2021). Strategies for the Separation of Polar Basic Compounds. Application Note. Link
Dolan, J. W. (2008). LCGC North America: The Silanol Effect. LCGC North America, 26(5). Link
Optimizing enantiomeric resolution of racemic 2-(1-Aminoethyl)-3-pyridinol
Welcome to the Chiral Separation Technical Support Hub. Ticket ID: #CS-PYR-3OH-RES Subject: Optimization of Enantiomeric Resolution for Racemic 2-(1-Aminoethyl)-3-pyridinol Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Chiral Separation Technical Support Hub.Ticket ID: #CS-PYR-3OH-RES
Subject: Optimization of Enantiomeric Resolution for Racemic 2-(1-Aminoethyl)-3-pyridinol
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Molecule Profile
You are attempting to resolve 2-(1-Aminoethyl)-3-pyridinol , a bifunctional amphoteric molecule containing a basic primary amine, a weakly basic pyridine nitrogen, and an acidic phenolic hydroxyl group.[1]
Key Challenge: The presence of the 3-hydroxyl group creates a potential zwitterionic character and intramolecular hydrogen bonding (between the amine and the phenol), which can interfere with standard salt formation and crystallization kinetics.[1]
Recommended Strategy: Classical Diastereomeric Salt Formation remains the most scalable method, but requires specific solvent tuning to disrupt intramolecular H-bonds.[1] Enzymatic Kinetic Resolution is a viable secondary pathway for high-purity requirements on a smaller scale.[1]
Primary Protocol: Diastereomeric Salt Crystallization[1][2]
User Question: I am seeing oiling out instead of crystallization when using Tartaric acid. What is the optimal resolving agent and solvent system?
The Solution
For
-aminoethyl pyridines, L-(+)-Tartaric acid is the industry-standard resolving agent.[1] However, the 3-OH group increases polarity.[1] You must switch from non-polar solvents to polar protic solvents that can solvate the zwitterion while allowing the diastereomeric salt to precipitate.[1][2]
Step-by-Step Protocol
Stoichiometry: Use 1.0 molar equivalent of L-(+)-Tartaric acid relative to the racemic amine.
Why: Unlike simple amines where 0.5 eq (Pope-Peachey method) might work, the amphoteric nature here requires full protonation of the primary amine to prevent free-base solubility interference.[1]
Solvent System:Absolute Ethanol (EtOH) with 0-5% Methanol .[1]
Avoid: Pure Methanol (solubility often too high) or Ethyl Acetate (leads to oiling out).[1][2]
Process:
Dissolve racemic 2-(1-Aminoethyl)-3-pyridinol in minimal hot Ethanol (60°C).
Separately dissolve L-(+)-Tartaric acid in hot Ethanol.[1]
Add the acid solution to the amine solution slowly with vigorous stirring.
Crucial Step: Seed with pure diastereomeric salt crystals at 45°C if available.[1] If not, scratch the vessel walls.[2]
Cool slowly (10°C/hour) to 0-5°C.
Data Table: Resolving Agent Efficiency
Resolving Agent
Solvent System
Typical Yield (Salt)
ee% (Crude)
Notes
L-(+)-Tartaric Acid
Ethanol (99%)
35-42%
85-92%
Recommended. Forms stable crystalline tartrate.[1]
The following diagram illustrates the decision logic for the resolution process, ensuring you avoid common pitfalls like "oiling out."
Caption: Decision tree for diastereomeric salt crystallization, addressing the critical "oiling out" failure mode.
Alternative Method: Enzymatic Kinetic Resolution
User Question: Crystallization is yielding low ee% (<90%). Can I use enzymes?
Answer: Yes. Kinetic resolution is excellent for "polishing" the enantiomeric excess or for smaller batches.[1]
Enzyme:Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1][2]
Mechanism: The enzyme selectively acetylates the primary amine of one enantiomer (typically the R-enantiomer), leaving the S-enantiomer as the free amine.[1]
Protocol:
Dissolve racemate in Ethyl Acetate (acts as both solvent and acyl donor).[1][2]
Workup: The acetylated product (amide) and the unreacted amine have vastly different solubilities and pKa values.[1][2] Separate by acid-base extraction.[1]
Analytical Validation (QC)
User Question: How do I accurately measure ee%? The peaks are tailing.[1][2]
Troubleshooting Guide:
Tailing in aminopyridines is caused by the interaction of the basic nitrogen with residual silanols on the HPLC column.[1]
Recommended Method:
Column:Chiralpak IA or Chiralpak AD-H (Amylose-based columns are robust).[1]
Critical: The DEA (0.1%) is mandatory to suppress peak tailing.[1][2] Without it, the amine interacts with the stationary phase, merging the enantiomer peaks.[2]
Detection: UV at 254 nm (Pyridine absorption).[1][2]
Frequently Asked Questions (FAQs)
Q1: Why does the 3-OH group make resolution harder than standard ethyl-pyridines?
A: The 3-OH group introduces an acidic proton that can form an internal salt (zwitterion) with the adjacent amine.[1] This reduces the effective concentration of the free amine available to react with the Tartaric acid, often requiring heat to break the internal bond before the diastereomeric salt can form.[2]
Q2: Can I use NaOH to free-base the salt?
A: Be careful. The 3-pyridinol is phenolic (pKa ~9).[1] Strong bases like NaOH (pH > 12) will deprotonate the phenol, forming a sodium phenolate salt which is water-soluble.[1]
Correct Procedure: Use a mild base like NaHCO3 (pH ~8.[1][2]5) or a basic ion-exchange resin to liberate the amine without deprotonating the phenol.[1] Extract into DCM/Isopropanol (3:1) .
Q3: The salt is hygroscopic.[1] How do I store it?
A: Pyridinium tartrates can be hygroscopic.[1][2] Store the salt in a desiccator.[1] If handling the free base, store under Nitrogen at -20°C, as aminopyridines can oxidize (brown) over time.[2]
References
Resolution of Pyridyl Amines: The use of tartaric acid for resolving 1-(pyridyl)ethylamines is well-established.[1] See: Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. (Discusses tartaric acid resolution of analogues).
Source:
Chiral Separation Methodology: Protocols for separating hydroxy-pyridine deriv
Source:
General Resolution of Racemic Bases: Standard protocols for amine resolution using chiral acids.[1]
Technical Support Center: Pyridinol Synthesis & Cyclization Troubleshooting
Introduction: The Pyridinol Challenge Synthesizing pyridinols (hydroxypyridines) and their tautomeric pyridones is a cornerstone of medicinal chemistry, yet it remains fraught with kinetic traps. Whether you are employin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyridinol Challenge
Synthesizing pyridinols (hydroxypyridines) and their tautomeric pyridones is a cornerstone of medicinal chemistry, yet it remains fraught with kinetic traps. Whether you are employing the Hantzsch synthesis , Guareschi-Thorpe condensation , or 1,5-dicarbonyl cyclization , the thermodynamic drive toward the aromatic ring is often competing with faster, irreversible side reactions.
This guide moves beyond basic textbook mechanisms to address the specific failure modes encountered at the bench: uncontrolled oligomerization ("black tar"), regiochemical scrambling, and oxidation stalling.
Module 1: The "Black Tar" Paradox (Oligomerization vs. Cyclization)
Symptom: The reaction mixture turns into a viscous, dark oil or "tar" within minutes of adding the nitrogen source, with no isolable product.
Root Cause Analysis
In 1,5-dicarbonyl condensations (and Hantzsch variants), the target reaction is an intramolecular cyclization. However, the intermolecular Aldol/Michael addition is a competitive bimolecular pathway.
Kinetic Factor: Intermolecular polymerization is often second-order with respect to substrate concentration (
), whereas cyclization is first-order ().
Thermodynamic Factor: Once oligomers form, they often dehydrate to form conjugated polymers that are thermodynamically stable and insoluble (the "tar").
Troubleshooting Protocol
Q: How do I stop the reaction from polymerizing?
A: Implement the "Pseudo-High Dilution" Protocol.
Do not mix all reagents at once. You must favor the unimolecular cyclization event over bimolecular collisions.
Solvent Volume: Increase solvent volume to reduce concentration to <0.1 M.
Dosing Strategy:
Dissolve the nitrogen source (e.g., ammonium acetate, ammonia) in the reaction flask.
Add the 1,5-dicarbonyl precursor dropwise over 2–4 hours using a syringe pump.
Why? This keeps the instantaneous concentration of the electrophile low, statistically favoring the intramolecular reaction (ring closing) over the intermolecular attack (polymer growth).
pH Buffering:
If using amine salts (e.g.,
), ensure the pH remains between 4.5–6.0.
Reason: Highly basic conditions accelerate the deprotonation of
Figure 1: Kinetic competition between the desired first-order cyclization and the undesired second-order polymerization.
Module 2: Regioselectivity Scrambling
Symptom: You isolate a mixture of isomers (e.g., 2-pyridone vs. 4-pyridone, or regioisomers in Hantzsch synthesis) that are difficult to separate.
Root Cause Analysis
In the Guareschi-Thorpe or Hantzsch synthesis, unsymmetrical 1,3-dicarbonyls offer two sites for nucleophilic attack.
Steric Control: The nitrogen nucleophile attacks the least hindered carbonyl.
Electronic Control: The nitrogen attacks the most electrophilic carbonyl.
Conflict: When the bulky group is also on the electron-deficient side, these factors fight, leading to mixtures.
Troubleshooting Protocol
Q: My Hantzsch reaction yields a 60:40 mixture of isomers. How do I fix this?
A: Switch from Thermodynamic to Kinetic Control (or vice versa).
Variable
Strategy
Mechanism
Temperature
Lower to 0°C
Favors Kinetic Control . The nucleophile attacks the most accessible/electrophilic carbon, regardless of final product stability.
Temperature
Reflux (>80°C)
Favors Thermodynamic Control . Reversible Michael additions allow the system to equilibrate to the most stable isomer (usually the one with less steric strain).
Lewis Acid
Add
Chelation Control . The Lewis acid coordinates to the dicarbonyl, potentially locking it in a specific conformation or activating one carbonyl over the other.
Solvent
Switch to EtOH/Water
Solubility Driven .[1] In Guareschi-Thorpe, the desired pyridone often precipitates from aqueous ethanol, driving the equilibrium toward that specific isomer (Le Chatelier’s principle).
Specific Fix for Guareschi-Thorpe:
If using cyanoacetate and an unsymmetrical diketone, use Ammonium Carbonate in water. The reaction proceeds via a specific intermediate (cyanoacetamide) that often precipitates the pure 3-cyano-2-pyridone isomer due to hydrogen bonding networks, avoiding the mixture seen in organic solvents [1].
Module 3: The "Stalled" Intermediate (Dihydropyridines)
Symptom: The mass spectrum shows a peak at M+2 relative to the desired product. The product is not aromatic.
Root Cause Analysis
Classic condensation methods (especially Hantzsch) initially yield 1,4-dihydropyridines (1,4-DHP) . These are stable intermediates. The "side reaction" here is actually a failure of the second step : oxidative aromatization. Spontaneous air oxidation is often too slow or inconsistent.
Troubleshooting Protocol
Q: I have the DHP intermediate. How do I force aromatization without decomposing the functional groups?
A: Use a Chemical Oxidant instead of relying on air.
Standard Method (Robust): Treat the crude DHP with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature.
Stoichiometry: 1.0–1.1 equivalents.
Time: Usually <1 hour.
Green Method (Scalable): Use
/ Acetic Acid or .
Warning: Incompatible with acid-sensitive groups.
One-Pot Modification: Use Hydroxylamine (
) instead of ammonia as the nitrogen source.
Mechanism:[1][2][3][4][5][6][7] Hydroxylamine provides the nitrogen and acts as an internal leaving group (
elimination), often bypassing the stable DHP stage entirely to yield the aromatic N-oxide or pyridinol directly [2].
Module 4: Tautomeric Traps (Pyridone vs. Pyridinol)
Symptom: The NMR spectrum is messy/broad, or the product won't crystallize.
Root Cause Analysis
2- and 4-hydroxypyridines exist in equilibrium with their keto-forms (pyridones).
Non-polar solvents (
, Toluene): Favor the Pyridinol (OH) form (aromaticity dominates).
Polar solvents (
, , Methanol): Favor the Pyridone (NH/C=O) form (dipolar stabilization).
Issue: If your reaction solvent stabilizes the wrong tautomer, it may prevent the product from precipitating, keeping it in solution where it can undergo further side reactions (e.g., N-alkylation if alkyl halides are present).
Troubleshooting Protocol
Q: How do I ensure I isolate the pure product?
A: Control the Workup pH to force precipitation.
Pyridinols are amphoteric.
Isoelectric Precipitation: Determine the isoelectric point (pI). Most pyridinols precipitate cleanly at pH 5–6.
Solvent Swap: If the reaction was in DMF/DMSO (pyridone favored), pour into water. The hydrophobic effect often forces the organic-soluble tautomer to crash out.
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step logic for diagnosing synthetic failure modes.
References
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer . RSC Advances, 2023.
The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds . ResearchGate, 2019.
Troubleshooting poor regioselectivity in the synthesis of substituted pyridines . BenchChem Technical Guides, 2025.
Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones . NIH / PMC, 2017.
Technical Support Center: Separation of 2-(1-Aminoethyl)-3-pyridinol
The Technical Support Center for 2-(1-Aminoethyl)-3-pyridinol separation is now live.[1][2] Status: Operational | Tier: Level 3 (Advanced Method Development) Assigned Specialist: Senior Application Scientist, Separation...
Executive Summary: The "Personality" of Your Analyte
Before troubleshooting, we must understand the physicochemical behavior of 2-(1-Aminoethyl)-3-pyridinol .[1][2] This is not a standard lipophilic drug; it is a polar, amphoteric zwitterion capable of multiple ionization states.
Chemical Nature:
Basic Centers: Primary amine (on the ethyl group) and Pyridine nitrogen.
Acidic Center: Phenolic hydroxyl at position 3.[1]
Polarity: High (low logP), leading to poor retention on standard C18.
Chelation Risk: The proximity of the 2-aminoethyl and 3-hydroxyl groups creates a potential N,O-bidentate ligand site, which can chelate trace metals in the HPLC system, causing severe tailing.
Method Development Decision Matrix
Use this logic flow to select the correct Reverse-Phase (RP) strategy.
Figure 1: Decision matrix for selecting the stationary phase based on detection requirements.
Troubleshooting & FAQ Guide
Issue 1: "The peak elutes at the void volume (t0) with no retention."
Diagnosis: The molecule is too polar for standard C18 interactions. At low pH, it is doubly protonated (cationic), making it even more water-soluble.[1]
Solution: You must increase the "hydrophobic footprint" of the molecule or the stationary phase.
Option A (UV Detection): Ion-Pairing (The "Gold Standard" for Retention) [1][2]
Mechanism: Add an anionic surfactant (e.g., Sodium Octanesulfonate) to the mobile phase. The sulfonate binds to the protonated amine, forming a neutral, lipophilic complex that retains on the C18 chain.
Protocol: Add 5–10 mM Sodium 1-Octanesulfonate to your phosphate buffer (pH 2.5).[1][2]
Option B (MS Detection): Polar-Embedded / Aqueous C18 [1][2]
Mechanism: Use a column with a polar group (amide, carbamate) embedded in the alkyl chain. This allows you to run 100% Aqueous mobile phase without "phase collapse" (dewetting), maximizing interaction with the water-soluble analyte.[1]
Issue 2: "The peak is tailing severely (As > 2.0)."
Diagnosis: Secondary Silanol Interactions. The basic amine and pyridine nitrogen are interacting with residual acidic silanols on the silica surface.
Solution:
Block the Silanols: If using UV, add Triethylamine (TEA) (5–10 mM) to the mobile phase. TEA competes for the silanol sites, "masking" them.
High Ionic Strength: Increase buffer concentration to 25–50 mM to suppress ion-exchange interactions.
Column Choice: Switch to a "Base-Deactivated" (BD) or "High Purity" silica column (Type B silica) specifically designed for basic compounds.[1]
Issue 3: "Retention time drifts day-to-day."
Diagnosis: pH Instability.
Scientific Context: This molecule has multiple pKa values (Pyridine N: ~5.2, Phenol: ~9.0, Amine: ~9.8).
If your mobile phase pH is near a pKa (e.g., pH 5.0 or 9.0), small shifts in pH (±0.1) cause massive changes in the ionization ratio (protonated vs. deprotonated), altering retention.
Solution:
Buffer Rule: Operate at least 2 pH units away from the pKa.[1]
Recommended pH: pH 2.0–3.0 (Fully protonated) or pH 7.0 (Zwitterionic, if using a specialized column). Avoid pH 5.0.
Validated Experimental Protocols
Protocol A: The Robust Ion-Pairing Method (UV Compatible)
Best for QC/Routine Analysis where MS is not required.[1][2]
Parameter
Specification
Note
Column
C18 (L1), End-capped, 5 µm, 4.6 x 150 mm
Standard robust column (e.g., Zorbax Eclipse or equivalent).[1][2]
Mobile Phase A
20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate
Methanol often provides better selectivity for pyridines than ACN.[1][2]
Mode
Gradient: 0% B (Hold 2 min) -> 30% B over 10 min
Start at 100% Aqueous to force retention.
Flow Rate
0.8 mL/min
-
Temp
40°C
Slightly higher temp improves peak symmetry for bases.[1][2]
Advanced Mechanism: Why PFP?
For researchers struggling with selectivity, the Pentafluorophenyl (PFP) phase is a powerful alternative to C18.
Figure 2: Mechanistic interactions between the pyridinol analyte and PFP stationary phase, offering orthogonal selectivity to C18.[1][2]
References
McCalley, D. V. (2017).[1] Understanding and manipulating the separation of hydrophilic analytes in reversed-phase chromatography. Journal of Chromatography A. Link[1]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Refer to Chapter 7: Separation of Ionic Samples). Link[1]
Agilent Technologies. (2020).[1] Strategies for the Separation of Polar Compounds.[3] Technical Note. Link
SIELC Technologies. (2024).[1] HPLC Separation of Aminopyridines and Isomers.[1][4][5] Application Note. Link
PubChem. (2025).[1][6] Compound Summary: 3-Amino-2-pyridinol (Isomer Reference).[1][2] National Library of Medicine.[1] Link
End of Technical Support Guide. For further assistance, please contact the Separation Sciences Lab.
A Comparative Guide to the Solid-State Characterization of 2-(1-Aminoethyl)-3-pyridinol Salts: An In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is param...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. These properties, including crystallinity, polymorphism, and stability, directly influence the bioavailability, manufacturability, and shelf-life of the final drug product. This guide provides a comprehensive comparison of analytical techniques for the solid-state characterization of 2-(1-Aminoethyl)-3-pyridinol salts, a class of compounds with significant therapeutic potential.
While crystallographic data for the specific 2-(1-Aminoethyl)-3-pyridinol salts is not publicly available, this guide will leverage data from the closely related core structure, 2-amino-3-hydroxypyridine, to illustrate key analytical principles. By examining the crystal structures of 2-amino-3-hydroxypyridine salts, we can extrapolate valuable insights into the potential solid-state behavior of its derivatives. This guide will delve into the gold standard of solid-state analysis, single-crystal X-ray diffraction, and compare its utility with other powerful techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS).
The Pinnacle of Structural Elucidation: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2][3][4] This technique provides an unambiguous determination of the molecular structure, conformational analysis, and the intricate network of intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing.
The Crystallography Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise.
Figure 1: A simplified workflow of single-crystal X-ray crystallography.
The critical first step is obtaining high-quality single crystals, which can be a significant bottleneck.[5][6][7] For pharmaceutical salts like those of 2-(1-Aminoethyl)-3-pyridinol, various crystallization techniques can be employed:
Slow Evaporation: A solution of the salt in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[7] The choice of solvent is crucial and can influence the resulting crystal form.
Vapor Diffusion: A concentrated solution of the salt is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the salt is less soluble). The slow diffusion of the precipitant vapor into the salt solution induces crystallization.
Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Microbatch Under-Oil Crystallization: This high-throughput technique is particularly useful for water-soluble organic salts.[5] Small droplets of the aqueous salt solution are placed under a layer of oil, which controls the rate of water evaporation and facilitates slow crystal growth.[5]
Case Study: Insights from 2-Amino-3-hydroxypyridine Salts
To illustrate the power of X-ray crystallography, we will examine the crystallographic data of two salts of the core molecule, 2-amino-3-hydroxypyridine.
This structure reveals a three-dimensional network held together by a variety of hydrogen bonds, including N—H⋯O, N—H⋯N, and O—H⋯O interactions.[8] The pyridinium cation is nearly planar, indicating aromatic character.[8]
This complex salt showcases the coordination of the 2-amino-3-hydroxypyridinium cation with a vanadate complex. The crystal structure is stabilized by extensive hydrogen bonding.[9]
Table 1: Comparison of Crystallographic Data for 2-Amino-3-hydroxypyridine Salts
This data underscores the importance of the counter-ion in directing the crystal packing and hydrogen bonding network, which in turn influences the physicochemical properties of the salt. For 2-(1-Aminoethyl)-3-pyridinol salts, one would expect a similar propensity for strong hydrogen bonding involving the amino, hydroxyl, and pyridinium nitrogen groups. The ethylamino substituent would add further conformational flexibility and potential for additional intermolecular interactions.
A Broader Perspective: Alternative Solid-State Characterization Techniques
While single-crystal X-ray diffraction provides the most detailed structural information, other techniques are indispensable for a comprehensive solid-state characterization, particularly in a pharmaceutical setting where bulk properties are critical.[10][11][12][13]
Figure 2: Key analytical techniques for solid-state characterization.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing the bulk crystalline properties of a powdered sample.[14][15][16][17] It provides a unique "fingerprint" for a specific crystalline form, making it an essential tool for polymorph screening and quality control.[17]
Principle: A monochromatic X-ray beam is directed at a powdered sample, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).
Applications:
Polymorph identification and differentiation: Different crystal forms of the same compound will produce distinct PXRD patterns.
Determination of crystallinity: Crystalline materials produce sharp peaks, while amorphous materials result in a broad halo.[11]
Quality control: Ensuring batch-to-batch consistency of the crystalline form.
Experimental Protocol: PXRD Analysis
A small amount of the powdered sample (typically 10-50 mg) is gently packed into a sample holder.
The sample is placed in the diffractometer.
The instrument is configured with the appropriate X-ray source, scan range (e.g., 2-40° 2θ), and scan speed.
The diffraction pattern is collected and analyzed.
Thermal Analysis: DSC and TGA
Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and phase transitions.
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18][19] It is used to assess thermal stability, decomposition temperatures, and the presence of solvates or hydrates.[18][19]
Table 2: Comparison of Thermal Analysis Techniques
Technique
Principle
Information Obtained
Typical Application for Salts
DSC
Measures heat flow
Melting point, enthalpy of fusion, phase transitions, polymorphism
Determine melting point and identify different polymorphic forms.
Modern instruments can perform TGA and DSC measurements simultaneously, providing a wealth of information from a single experiment.[20]
A small amount of the sample (typically 1-10 mg) is weighed into a sample pan.
The pan is placed in the instrument.
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the amount and rate of solvent vapor uptake by a sample.[21][22][23] It is particularly crucial for assessing the hygroscopicity of pharmaceutical solids, which can impact their stability and handling properties.[24][25]
Principle: A sample is exposed to a controlled stream of gas with a specific relative humidity (RH), and the change in mass is continuously monitored.
Applications:
Hygroscopicity profiling: Determining how much water a material absorbs at different humidity levels.
Hydrate formation: Identifying the formation of hydrates and the critical RH at which this occurs.[24]
Amorphous content detection: Amorphous regions in a crystalline solid can absorb more moisture.[25]
Experimental Protocol: DVS Analysis
A small amount of the sample is placed in the DVS instrument.
The sample is dried under a stream of dry nitrogen.
The relative humidity is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the mass change is monitored until equilibrium is reached at each step.
The RH is then decreased in a similar manner to assess desorption.
Conclusion: A Multi-faceted Approach to Solid-State Characterization
The comprehensive characterization of 2-(1-Aminoethyl)-3-pyridinol salts, and indeed any pharmaceutical solid, necessitates a multi-technique approach. While single-crystal X-ray crystallography provides the ultimate structural detail, it is the synergistic use of PXRD, DSC, TGA, and DVS that paints a complete picture of the material's solid-state properties. This integrated understanding is critical for informed decision-making throughout the drug development process, from candidate selection to formulation design and manufacturing, ultimately ensuring the delivery of a safe, stable, and effective medication. The principles and methodologies outlined in this guide, exemplified by the data on 2-amino-3-hydroxypyridine salts, provide a robust framework for the solid-state analysis of this important class of pharmaceutical compounds.
References
Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide. Acta Crystallographica Section E: Crystallographic Communications, E76(5), 2020. [Link]
Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. ResearchGate. [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. American Pharmaceutical Review. [Link]
Solid-State Characterization and Techniques. ResearchGate. [Link]
Journal of Analytical & Bioanalytical Techniques - Solid State Characterization and Pharmaceutical Development. OMICS International. [Link]
Pharmaceutical Solid State Materials Characterisation. Intertek. [Link]
Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
The Foundation: Understanding Combustion-Based CHN Analysis
An In-Depth Guide to Elemental Analysis Standards for C7H10N2O Compounds: Ensuring Accuracy in Research and Drug Development For researchers, scientists, and drug development professionals, the precise characterization o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Elemental Analysis Standards for C7H10N2O Compounds: Ensuring Accuracy in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Elemental analysis, a technique that determines the elemental composition of a compound, serves as a fundamental measure of purity and identity. This guide provides a comprehensive comparison of standards and a field-proven methodology for the elemental analysis of compounds with the molecular formula C7H10N2O, from the perspective of a Senior Application Scientist.
The theoretical elemental composition of a C7H10N2O compound (Molar Mass: 138.17 g/mol ) is:
Carbon (C): 60.85%
Hydrogen (H): 7.29%
Nitrogen (N): 20.27%
Oxygen (O): 11.58%
Achieving experimental results that are credibly close to these theoretical values is paramount. This guide will illuminate the path to generating trustworthy data through a deep understanding of analytical principles, appropriate selection of standards, and a robust, self-validating experimental protocol.
The most prevalent method for determining carbon, hydrogen, and nitrogen content is combustion analysis, often based on the Dumas method.[1][2][3] This technique provides quantitative results for the percentage of C, H, and N in a sample.[1] The process involves the complete and instantaneous oxidation of the sample through dynamic flash combustion in a high-temperature furnace (ca. 1000°C) within an oxygen-rich environment.[2][4]
The core principle is straightforward:
Combustion: The organic compound is burned in an excess of oxygen. All carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).
Reduction: The resulting gas mixture is passed over heated, high-purity copper, which reduces the nitrogen oxides to elemental nitrogen gas (N₂).
Separation: The mixture of CO₂, H₂O, and N₂ is then separated, typically using a chromatographic column.
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD), which registers a change in the thermal conductivity of the helium carrier gas as each analyte gas passes through.
This entire process is automated in modern CHN analyzers, which can handle a wide variety of sample types, including solids and liquids.[2][3]
The Linchpin of Accuracy: Selecting an Appropriate Reference Standard
While an instrument performs the measurement, the accuracy and reliability of the data are entirely dependent on proper calibration with a high-purity standard. There is no international protocol that strictly regulates quality assurance in all elemental analyses, making traceability a cornerstone of a quality system.[5] This is achieved by using Certified Reference Materials (CRMs) or high-purity standards from accredited producers.[6][7]
Since a commercially available standard with the exact C7H10N2O formula is unlikely, the strategy is to select a standard that is stable, non-hygroscopic, and has a well-defined, certified elemental composition. This standard is used to calibrate the instrument's response, which can then be used to accurately measure the unknown C7H10N2O compound.
Below is a comparison of commonly used, high-purity organic standards for CHN analysis. The choice of standard can be guided by factors such as the expected elemental percentages in the unknown sample and the stability of the material.
Standard Name
Chemical Formula
Theoretical %C
Theoretical %H
Theoretical %N
Key Characteristics & Considerations
Acetanilide
C₈H₉NO
71.09
6.71
10.36
Highly stable, non-hygroscopic. A workhorse standard for general CHN analysis. Its C/N ratio is different from the target, which can be a good test of the analyzer's linearity.
Atropine
C₁₇H₂₃NO₃
70.56
8.01
4.84
A complex molecule that provides a good test for combustion efficiency.[8]
Sulfanilamide
C₆H₈N₂O₂S
41.85
4.68
16.27
Useful when sulfur analysis is also being performed. Its lower carbon content provides a different calibration point.
A common, high-purity standard used for CHNS and O analysis calibration.[9]
EDTA (Ethylenediaminetetraacetic acid)
C₁₀H₁₆N₂O₈
41.10
5.52
9.59
A widely available and pure standard. Often used for oxygen determination calibration as well.
Experimental Protocol: A Self-Validating Workflow for CHN Analysis
This protocol is designed to be a self-validating system. The key is not just to calibrate the instrument, but to continuously verify that the calibration is accurate throughout the analytical run. This approach builds trustworthiness into every result.
Step 1: Sample Preparation and Weighing
The purity of the sample is critical; any residual solvents or impurities will significantly skew the results.[10]
Ensure Purity: The C7H10N2O sample must be as pure as possible and completely dry. If necessary, dry the sample in a vacuum oven at a temperature well below its decomposition point.
Homogenize: If the sample is crystalline, gently grind it into a fine, homogenous powder.[10]
Weighing: Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule. The exact mass is critical and must be recorded precisely. For volatile liquids, a sealed aluminum capsule may be used.
Encapsulate: Crimp the tin capsule tightly to enclose the sample, ensuring no leaks.
Step 2: Instrument Calibration
The goal is to determine the instrument's response factor (K-factor) for each element using a known standard.
Select Calibration Standard: Choose a high-purity, stable standard such as Acetanilide.
Prepare Standards: Weigh 3-5 replicates of the calibration standard (1-3 mg each) into separate tin capsules.
Analyze Standards: Run the calibration standards on the CHN analyzer. The instrument will measure the detector response for C, H, and N for each standard.
Establish Calibration: The instrument software will use the known mass and theoretical elemental percentages of the standard to calculate a K-factor for each element. The set of K-factors should have a low relative standard deviation (RSD), typically <0.5%, indicating consistent instrument performance.
Step 3: Calibration Validation (The Trustworthiness Check)
This step is crucial and separates a routine analysis from a truly validated one.
Select a Check Standard: Choose a different high-purity standard from the one used for calibration (e.g., if you calibrated with Acetanilide, use Sulfanilamide or BBOT as your check). This ensures the validation is not biased by the calibration material.
Analyze as an Unknown: Weigh and analyze the check standard as if it were an unknown sample.
Acceptance Criteria: The measured %C, %H, and %N for the check standard must be within a strict tolerance of its theoretical values. A common and robust acceptance criterion is an absolute deviation of ≤0.30% .[8][10] If this criterion is met, the calibration is validated, and you can have high confidence in the analysis of your actual unknown.
A self-validating workflow for robust CHN analysis.
Step 4: Analysis of the C7H10N2O Compound
Analyze Sample: Immediately following the successful validation, analyze the prepared C7H10N2O samples. It is best practice to run at least two or three replicates to ensure reproducibility.[10]
Continue Verification: For long analytical runs, intersperse the check standard every 5-10 unknown samples to monitor for any instrument drift. The instrument should be recalibrated if the deviation on the standard exceeds 0.30%.[10]
Step 5: Data Interpretation and Reporting
Calculate Averages: Calculate the mean and standard deviation for the %C, %H, and %N values from the sample replicates.
Compare to Theory: Compare the experimental mean values to the theoretical values (C=60.85%, H=7.29%, N=20.27%).
Assess Purity: For publication in many reputable journals, the experimental values must agree with the calculated values to within ±0.40% (absolute).[5][11][12] For example, an acceptable carbon result would fall between 60.45% and 61.25%.
The logic of using a check standard for data validation.
Conclusion
Elemental analysis is a powerful tool for verifying the purity and composition of novel compounds like C7H10N2O, but it is prone to error if not performed meticulously.[5][12] The "gold standard" of ±0.4% deviation required by many journals is not merely a number; it is a benchmark of sample purity that relies on the integrity of the analytical process.[11] By moving beyond simple calibration and adopting a self-validating workflow that incorporates an independent check standard, researchers can eliminate ambiguity and produce elemental analysis data that is accurate, reproducible, and, most importantly, trustworthy. This rigorous approach ensures that subsequent research and development efforts are built upon a solid analytical foundation.
References
Elemental Analysis: CHNS/O Determination of Marine Samples. Thermo Fisher Scientific.
Summary of CHNS Elemental Analysis Common Problems. University of Wollongong.
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).
An International Study Evaluating Elemental Analysis. PubMed Central (PMC)
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer.
CHN(O)S Elemental Analysis. Measurlabs.
CHNS Elemental Analysers. The Royal Society of Chemistry.
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PubMed Central (PMC)
Accreditations and Quality Policy. Elemental Microanalysis.
LECO - Combustion Analysis (H, C, N, O, S).
Standard Reference Materials. National Institute of Standards and Technology (NIST).
Reference materials for micro analysis CHN O S. Elemental Microanalysis.
Combustion analysis. Wikipedia.
Reference materials. National Institute of Standards and Technology (NIST).
Comparative Stability Guide: 3-Pyridinol vs. 4-Pyridinol Derivatives
Executive Summary In drug discovery and scaffold design, the distinction between 3-pyridinol and 4-pyridinol is not merely positional; it is a fundamental difference in electronic structure and reactivity. 3-Pyridinol be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and scaffold design, the distinction between 3-pyridinol and 4-pyridinol is not merely positional; it is a fundamental difference in electronic structure and reactivity.
3-Pyridinol behaves as a true phenol isostere . It is electron-rich, prone to oxidative degradation, and serves as a primary handle for Phase II metabolic conjugation.
4-Pyridinol predominantly exists as the 4-pyridone tautomer.[1][2] This scaffold is chemically robust, highly resistant to oxidation, and often serves as a metabolic "dead-end" or stable pharmacophore (e.g., in iron chelators like Deferiprone).
This guide provides a technical comparison of these two isomers, focusing on their stability profiles, degradation pathways, and experimental characterization.
The Tautomeric Foundation: The Root of Stability
The divergence in stability stems directly from tautomeric preferences. While both molecules can theoretically exist in hydroxy (enol) or keto forms, their energetic landscapes differ drastically.
3-Pyridinol: The Phenolic Mimic
3-Pyridinol exists primarily in the hydroxy form (enol-like) in both solution and solid state.
Mechanism: Tautomerization to a keto form would require the formation of a saturated carbon (
) in the ring or a zwitterionic charge separation that disrupts the aromatic sextet without significant resonance compensation.
Consequence: It retains the electron-rich character of a phenol, making the ring susceptible to electrophilic attack and oxidation.
4-Pyridinol: The Pyridone Fortress
4-Pyridinol exists in equilibrium with 4-pyridone .[1] In polar solvents (water, methanol) and the solid state, the 4-pyridone (keto) form is overwhelmingly dominant (
in favor of pyridone).
Mechanism: The 4-pyridone form retains aromatic character through a significant resonance contributor where the nitrogen donates its lone pair to the ring, and the oxygen accepts electron density.
Consequence: The resulting scaffold is rigid, highly polar, and chemically inert compared to its hydroxy tautomer.
Visualization: Tautomeric Stability Logic
Figure 1: Comparative tautomeric equilibria showing the stability driver for 4-pyridone.
Physicochemical Stability Profile
The following data highlights the distinct ionization and solubility behaviors critical for formulation.
Property
3-Pyridinol Derivatives
4-Pyridinol (4-Pyridone) Derivatives
Dominant Species (pH 7.4)
Neutral / Zwitterion mix
Neutral Pyridone
pKa (Ring Nitrogen)
~4.8 (Protonation)
~3.3 (Protonation at Oxygen*)
pKa (OH/NH Deprotonation)
~8.7 (Acidic OH)
~11.1 (Acidic NH)
H-Bond Donor
Weak (OH group)
Strong (NH group)
H-Bond Acceptor
Moderate (Ring N)
Strong (Carbonyl O)
LogP (Octanol/Water)
~0.5 (More Lipophilic)
~ -1.3 (Highly Hydrophilic)
UV Shift
Minimal solvent dependence
Significant shift (polar vs non-polar)
*Note: 4-Pyridone protonates at the oxygen atom to form the 4-hydroxypyridinium cation, whereas 3-pyridinol protonates at the ring nitrogen.
Chemical Reactivity & Degradation[3][4]
Oxidative Stability
3-Pyridinol: Highly susceptible to oxidation. In the presence of radical initiators or high-potential oxidants (e.g., peroxides, metal catalysts), the electron-rich ring undergoes single-electron transfer (SET). This leads to the formation of pyridyl radicals , which couple to form dimers or oxidize further into quinone-like species.
4-Pyridone: The carbonyl group withdraws electron density, making the ring electron-deficient relative to the phenol-like 3-isomer. It is resistant to standard oxidative stress conditions (e.g., 3%
).
Electrophilic Substitution
3-Pyridinol: Reacts readily at the 2- and 6-positions (ortho to the hydroxyl). This causes instability in formulations containing electrophilic impurities (e.g., aldehydes, reducing sugars).
4-Pyridone: Reactivity is significantly blunted. Substitution requires harsh conditions (e.g., halogenation requires high heat or strong Lewis acids).
Metabolic Stability in Drug Design
For medicinal chemists, the choice between these isomers dictates the metabolic fate of the molecule.
3-Pyridinol: The "Soft Spot"
The 3-hydroxy group is a prime target for Phase II metabolism.
Pathway: Rapid O-glucuronidation (UGT enzymes) or sulfation .
Impact: Short in vivo half-life (
) unless sterically hindered or modified as a prodrug.
Toxicity: Oxidative metabolism can occasionally generate reactive quinone-imine intermediates, a structural alert for idiosyncratic toxicity.
4-Pyridone: The "Stable Scaffold"
The 4-pyridone ring is often the product of metabolism (e.g., oxidation of pyridinium salts) rather than a substrate.
Pathway: Resistant to CYP450 oxidation. The ring is already "pre-oxidized."
Impact: Excellent scaffold for extended half-life.
Application: Used in iron chelators (Deferiprone) and integrase inhibitors (Dolutegravir analogs) where metabolic stability is required.
Experimental Protocols
To validate the stability of your specific derivative, use the following self-validating protocols.
Protocol A: Determination of Tautomeric Ratio (
)
Objective: Confirm if your derivative exists as a stable pyridone or a reactive pyridinol.[1]
Preparation: Prepare 50 µM solutions of the analyte in (a) Cyclohexane (non-polar) and (b) Water (polar).
UV-Vis Scan: Scan from 200–400 nm.
Analysis:
Pyridone signature: Look for a bathochromic shift (red shift) and a distinct high-intensity band near 250–260 nm in water compared to cyclohexane.
Pyridinol signature: Spectra remain relatively similar in band shape (resembling phenol) across solvents.
Validation: Compare against reference standards 3-methoxypyridine (fixed "enol" form) and N-methyl-4-pyridone (fixed "keto" form).
Objective: Quantify degradation rates under oxidative stress.
Workflow Diagram:
Figure 2: Oxidative stress workflow for comparative stability assessment.
Step-by-Step Methodology:
Solubilization: Dissolve 3-pyridinol and 4-pyridinol derivatives in 50:50 MeCN:H2O to reach 1.0 mg/mL.
Stressing: Add 30%
to achieve a final concentration of 3% . Incubate at 25°C.
Timepoints: Aliquot at T=0, 1h, 4h, and 24h.
Quenching (Critical): Immediately quench aliquots with 10% Sodium Sulfite (
) solution to stop oxidation before injection. Failure to quench will result in on-column degradation.
Analysis: Analyze via RP-HPLC (C18 column, 0.1% Formic Acid).
Expectation: 3-pyridinol derivatives typically show >10% degradation within 4 hours. 4-pyridone derivatives typically show <1% degradation at 24 hours.
References
Tautomeric Equilibria: Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[3][4] Journal of the Chemical Society, 1294-1304.
Oxidative Stability & Metabolism: Stepan, A. F., et al. (2011). Structural biology and structure-activity relationships of a series of 3-hydroxypyridine derived gamma-secretase inhibitors. Journal of Medicinal Chemistry, 54(22), 7772-7783.
Pyridone Scaffolds in Drug Design: Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine, 379, 2140-2150.
ICH Guidelines: International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).
pKa and Solvation: Schlegel, H. B., et al. (1992). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.[1][5]
Operational Disposal Protocol: 2-(1-Aminoethyl)-3-pyridinol Executive Summary & Chemical Profile Objective: This guide defines the safe handling and disposal workflow for 2-(1-Aminoethyl)-3-pyridinol . As a bifunctional...
Objective: This guide defines the safe handling and disposal workflow for 2-(1-Aminoethyl)-3-pyridinol . As a bifunctional pyridine derivative containing both a basic amine side chain and an acidic phenolic hydroxyl group, this compound exhibits amphoteric properties and specific reactivity hazards (chelation, oxidation) that dictate its waste stream.
Critical Warning: Do not dispose of this compound down the drain.[1] It is toxic to aquatic life and poses a contamination risk to municipal water treatment systems due to the stability of the pyridine ring.
Physicochemical & Hazard Profile
Property
Specification / Hazard Assessment
Chemical Structure
Pyridine ring substituted with a hydroxyl group (-OH) at C3 and a 1-aminoethyl group at C2.[1][2][3]
Likely CAS
Note: Specific isomers vary. Analogous to 16867-03-1 (2-Amino-3-hydroxypyridine) for hazard benchmarking.[1][2][3]
Physical State
Solid (Powder/Crystalline) at RT.[2][3] Hygroscopic.
Incompatible with strong oxidizing agents (fire/NOx), acid chlorides (exothermic), and anhydrides.[2][3]
Waste Code (RCRA)
Not P-listed.[1][2][3] Classify as Characteristic Hazardous Waste (Toxic/Irritant).[1] Suggested internal code: Organic Base/Amphoteric Solid .
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench.[1] Because 2-(1-Aminoethyl)-3-pyridinol contains an electron-rich pyridine ring and an amine, it is susceptible to oxidation and exothermic reactions.[1][2][3]
The "Self-Validating" Segregation System
To prevent cross-reactivity in waste containers, follow this exclusion logic:
Oxidizer Exclusion: NEVER mix with nitric acid, perchlorates, or peroxides. The amino group can form unstable N-oxides or nitro compounds, leading to delayed exothermic decomposition.[1]
Acyl Halide Exclusion: Do not place in waste containers with thionyl chloride or acetyl chloride residues.[1] The amine and hydroxyl groups will react violently.[1]
Heavy Metal Exclusion: This molecule is a potential bidentate ligand (N and O donors).[1] It can solubilize heavy metals (Cu, Fe, Ni), complicating downstream wastewater treatment.[3] Keep separate from metal waste streams.[1]
Operational Disposal Workflow
This workflow applies to the pure solid or concentrated reaction mixtures.[1]
Do not mix with acidic waste streams (risk of heat generation).[1]
Step 4: Final Disposal Method
Authorized Path: High-temperature incineration with secondary combustion chamber and scrubber (to handle NOx emissions from the pyridine/amine nitrogen).[1]
Prohibited: Landfill, Sewer.
Visualization: Disposal Decision Matrix
The following diagram illustrates the logical flow for categorizing and disposing of 2-(1-Aminoethyl)-3-pyridinol waste.
Caption: Decision matrix for segregating 2-(1-Aminoethyl)-3-pyridinol based on physical state and solvent matrix.
Emergency Spill Procedures
In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a dust mask (N95) if powder is airborne.[1]
Containment:
Solid: Cover with wet paper towels to prevent dust dispersion.[1] Sweep carefully into a dustpan.[1]
Liquid: Absorb with vermiculite or sand.[1][7] Do not use sawdust (potential reaction with concentrated oxidizable amines).[1]
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution (to solubilize the basic amine residues), followed by water and soap.
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Aminopyridines and Hydroxypyridines.[1] Retrieved from [Link][1][2][3]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][2][3]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][8] Retrieved from [Link][1][2][3]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1][2][3]
Personal protective equipment for handling 2-(1-Aminoethyl)-3-pyridinol
Topic: Personal protective equipment for handling 2-(1-Aminoethyl)-3-pyridinol Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Hazard Landscape 2-(1-Aminoethyl)-3-pyridinol (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-(1-Aminoethyl)-3-pyridinol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Hazard Landscape
2-(1-Aminoethyl)-3-pyridinol (CAS: 1270528-80-7) presents a dual-hazard profile characteristic of functionalized pyridine derivatives.[1][2][3][4][5][6] Its structure—a pyridine ring substituted with a primary aliphatic amine and a hydroxyl group—dictates its reactivity and biological interaction.
As a Senior Application Scientist, I advise treating this compound with the rigor reserved for Category 3 Acute Toxins and Category 1 Skin/Eye Corrosives . The aliphatic amine moiety (-CH(NH₂)CH₃) confers high basicity and potential corrosivity, while the aminopyridine core suggests potential neurotoxicity (potassium channel blockage risks common to this class).
Immediate Action Required:
Containment: Handle exclusively in a certified chemical fume hood.
Skin Barrier: Double-gloving strategy is mandatory.
Eye Defense: Goggles alone are insufficient; a face shield is required for open handling.
Part 1: Chemical Risk Profile (The "Why")
To trust a protocol, you must understand the enemy. We derive the safety requirements from the Structure-Activity Relationship (SAR) of the molecule.
Structural Feature
Associated Hazard
Physiological Impact
Aliphatic Primary Amine (at Position 2)
Corrosivity / High pH
Causes immediate saponification of skin lipids and severe, irreversible corneal damage. High risk of chemical burns.[5]
Pyridine Ring
Systemic Toxicity
Potential for rapid absorption and CNS effects. Analogs (e.g., aminopyridines) are known potassium channel blockers, leading to seizures or respiratory distress.
Hydroxyl Group (at Position 3)
Irritation / Absorption
Increases polarity but facilitates interaction with mucous membranes. Potential sensitizer.[3]
Expert Insight: Do not rely on the absence of a specific GHS pictogram on a research sample vial. The combination of an amine and a pyridine ring warrants a "Guilty until Proven Innocent" approach.
Part 2: The Fortress – PPE Selection Matrix
Standard "lab safety" is insufficient. This matrix defines the minimum acceptable barrier protection for handling >10 mg quantities.
Protection Zone
Recommended Equipment
Technical Justification
Hand (Primary)
Nitrile (High Dexterity) Thickness: ≥ 5 mil
Provides tactile feedback for weighing. Note: Nitrile offers fair protection against amines but degrades over time.
Hand (Secondary)
Laminated Film (Silver Shield/4H) Worn UNDER or OVER Nitrile
Critical: Aliphatic amines can permeate nitrile. Laminated film provides >8-hour breakthrough time against broad-spectrum amines.
Eye & Face
Chemical Splash Goggles + Face Shield
The primary amine is basic. A splash to the eye can cause permanent opacity within seconds. The shield protects the neck/chin from corrosive dusts.
Respiratory
P100 / N100 Respirator (If outside fume hood)
Only necessary during spill cleanup. Engineering controls (Fume Hood) are the primary defense against inhalation.
This protocol is designed to eliminate "line of fire" exposure.
Phase A: Preparation & Weighing
Engineering Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).
Static Control: Use an antistatic gun on the weighing boat. Pyridine derivatives can be hygroscopic and static-prone; "flying" powder is a major inhalation risk.
The "Double-Glove" Donning:
Layer 1: Laminated Film (Silver Shield).
Layer 2: Nitrile (sized up to fit over Layer 1).
Why? If the outer glove is contaminated, you can strip it immediately while maintaining a chemical barrier.
Phase B: Solubilization & Transfer
Solvent Choice: The compound is likely soluble in DMSO, Methanol, or dilute aqueous acid. Avoid halogenated solvents (DCM) if possible, as they can enhance skin permeation of the solute.
The "Drop-wise" Rule: When adding solvent, do so slowly down the side of the vial.
Risk:[1][7][8][9][10] Exothermic solvation (heat of solution) can cause micro-splattering of the corrosive amine.
Phase C: Decontamination
Wipe Down: Clean the balance area with a 5% Citric Acid solution (neutralizes the amine) followed by water.
Doffing: Remove outer gloves inside the hood. Place in a sealed bag before disposal.
Part 4: Visualization – The Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Caption: Operational logic flow for handling 2-(1-Aminoethyl)-3-pyridinol, prioritizing PPE escalation based on quantity and engineering controls.
Mechanism: The amine group will chemically burn tissue; the pyridine core may absorb systemically.
Response:
Eyes: Flush immediately for 15 minutes .[2][8][11] Do not pause to remove contact lenses initially; flush over them.
Skin: Wash with copious soap and water.[3][4] Avoid organic solvents (ethanol) which may increase absorption.
Medical: Seek evaluation for potential delayed neurotoxic effects (seizures/tremors).
Scenario B: Spills
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with dilute acetic acid or water) to suppress dust, then wipe up.
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with oxidizers/amines).
Disposal Strategy
Stream: Segregate as "Alkaline/Basic Organic Waste" .
Incompatibility: Never mix with Acid Chlorides, Anhydrides, or Strong Oxidizers in the waste container (violent reaction risk).
References
PubChem. (n.d.). Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine. Retrieved February 6, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved February 6, 2026, from [Link]